3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1,5-dimethyl-3-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(2)8-7(9)6(3)11(4)10-8/h5H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWTQHYYRABGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic pathway for 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, a substituted aminopyrazole with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, beginning with the construction of the pyrazole core, followed by functional group manipulations to introduce the desired amine substituent. This document will delve into the strategic considerations behind each synthetic step, offering detailed experimental protocols and addressing potential challenges such as regioselectivity.
Strategic Overview
The synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine can be logically approached through a three-stage process:
-
Construction of the Pyrazole Core: Formation of 3-isopropyl-1,5-dimethyl-1H-pyrazole via the Knorr pyrazole synthesis. This classic reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2]
-
Nitration of the Pyrazole Ring: Introduction of a nitro group at the C4 position of the pyrazole ring. This is a common electrophilic aromatic substitution reaction for pyrazoles.
-
Reduction of the Nitro Group: Conversion of the 4-nitro functionality to the target 4-amino group. This can be achieved through various established reduction methods.
This overall strategy is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine.
Part 1: Synthesis of the Pyrazole Core: 3-Isopropyl-1,5-dimethyl-1H-pyrazole
The cornerstone of this synthesis is the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring system.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this specific case, the required precursors are 3-isopropyl-2,4-pentanedione and methylhydrazine.
Synthesis of Precursors
1.1.1. 3-Isopropyl-2,4-pentanedione
This unsymmetrical β-diketone is a key starting material. A common method for the synthesis of such compounds is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[3][4] An alternative approach is the alkylation of a simpler β-diketone like acetylacetone.[5]
Protocol 1: Synthesis of 3-Isopropyl-2,4-pentanedione via Alkylation of Acetylacetone
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add acetylacetone (1.0 equivalent) dropwise at 0 °C with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 2-iodopropane (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to obtain 3-isopropyl-2,4-pentanedione.
1.1.2. Methylhydrazine
Methylhydrazine is a commercially available reagent. However, if a laboratory synthesis is required, it can be prepared from hydrazine and a methylating agent.
Knorr Pyrazole Synthesis: Reaction and Regioselectivity
The reaction of an unsymmetrical β-diketone (3-isopropyl-2,4-pentanedione) with a substituted hydrazine (methylhydrazine) can potentially lead to two regioisomeric pyrazoles:
-
3-isopropyl-1,5-dimethyl-1H-pyrazole (the desired isomer)
-
5-isopropyl-1,3-dimethyl-1H-pyrazole (the undesired isomer)
The regioselectivity of the Knorr synthesis is influenced by several factors, including the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions (pH, solvent, and temperature).[3] Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the less sterically hindered or more electrophilic carbonyl group of the β-diketone.
Caption: Regioselectivity in the Knorr synthesis of 3-isopropyl-1,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazole
-
In a round-bottom flask, dissolve 3-isopropyl-2,4-pentanedione (1.0 equivalent) in ethanol.
-
Add methylhydrazine (1.05 equivalents) to the solution at room temperature with stirring.
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product will likely be a mixture of regioisomers. Purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is necessary to isolate the desired 3-isopropyl-1,5-dimethyl-1H-pyrazole.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Value | Reference |
| Starting Materials | 3-Isopropyl-2,4-pentanedione, Methylhydrazine | [3][4] |
| Solvent | Ethanol | [6] |
| Catalyst | Acetic acid (catalytic) | [6] |
| Reaction Temperature | Reflux | [6] |
| Purification | Column Chromatography | [7] |
Part 2: Nitration of 3-Isopropyl-1,5-dimethyl-1H-pyrazole
The introduction of a nitro group at the C4 position of the pyrazole ring is a key step towards the final product. This is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. The electron-rich nature of the pyrazole ring facilitates this substitution, and for 1,3,5-trisubstituted pyrazoles, the C4 position is the most common site of nitration.[8]
Protocol 3: Synthesis of 3-Isopropyl-1,5-dimethyl-4-nitro-1H-pyrazole
-
In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.
-
Slowly add 3-isopropyl-1,5-dimethyl-1H-pyrazole (1.0 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid product should precipitate. If not, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3-isopropyl-1,5-dimethyl-4-nitro-1H-pyrazole.
| Parameter | Value | Reference |
| Starting Material | 3-Isopropyl-1,5-dimethyl-1H-pyrazole | |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid | [8] |
| Reaction Temperature | 0-10 °C | [6] |
| Reaction Time | 1-2 hours | [6] |
| Work-up | Quenching on ice, neutralization | [6] |
| Purification | Recrystallization | [6] |
Part 3: Reduction of 3-Isopropyl-1,5-dimethyl-4-nitro-1H-pyrazole
The final step in the synthesis is the reduction of the nitro group to the corresponding amine. Several methods are effective for this transformation, with catalytic hydrogenation and reduction with tin(II) chloride being two of the most common and reliable options.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent is a clean and efficient method for nitro group reduction.[9]
Protocol 4: Reduction via Catalytic Hydrogenation
-
Dissolve 3-isopropyl-1,5-dimethyl-4-nitro-1H-pyrazole (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Purge the vessel with nitrogen and then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-isopropyl-1,5-dimethyl-1H-pyrazol-4-amine.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Method B: Reduction with Tin(II) Chloride
Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for the conversion of aromatic nitro compounds to amines.[10]
Protocol 5: Reduction with Tin(II) Chloride
-
In a round-bottom flask, suspend 3-isopropyl-1,5-dimethyl-4-nitro-1H-pyrazole (1.0 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and a concentrated aqueous solution of sodium hydroxide to precipitate tin salts and liberate the free amine.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Reduction with SnCl₂ |
| Reducing Agent | H₂, Pd/C | SnCl₂·2H₂O |
| Solvent | Ethanol or Methanol | Ethanol |
| Temperature | Room Temperature | Reflux |
| Work-up | Filtration of catalyst | Basic work-up, extraction |
| Purification | Recrystallization/Column Chromatography | Recrystallization/Column Chromatography |
Conclusion
The synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine can be effectively achieved through a three-stage process involving a Knorr pyrazole synthesis, followed by nitration and subsequent reduction. Careful control of reaction conditions, particularly during the Knorr synthesis to manage regioselectivity, is crucial for a successful outcome. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable aminopyrazole derivative for further investigation in various fields of chemical and pharmaceutical research.
References
-
Fiveable. (2025, August 15). 3.5 Claisen condensation - Organic Chemistry II. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN105017064A - Synthetic method for isopropyl hydrazine.
- Google Patents. (n.d.). CN105017064B - A kind of synthetic method of isopropyl hydrazine.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
National Institutes of Health. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
-
MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. [Link]
-
ResearchGate. (n.d.). Yield and reaction time of the reaction of acetylacetone with various alkylation agents. [Link]
- Google Patents. (n.d.).
-
Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. [Link]
-
Reddit. (2022, May 2). Purification of Amino-Pyrazoles : r/OrganicChemistry. [Link]
-
RSC Publishing. (n.d.). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. [Link]
-
American Chemical Society. (n.d.). Synthesis of 3-Substituted Pentane-Z,4-diones: Valuable Intermediates for Liquid Crystals. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]
-
ResearchGate. (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. [Link]
-
National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
American Chemical Society. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Wikipedia. (n.d.). Acylation. [Link]
-
YouTube. (2020, March 5). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]
-
ResearchGate. (n.d.). Biologically active 4‐aminopyrazole derivatives. [Link]
- Google Patents. (n.d.).
-
Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). alkylation-using-epz10.pdf. [Link]
-
MedCrave online. (2020, January 2). Selective alkylation of organic compounds. [Link]
-
IRIS. (n.d.). Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon. [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction. [Link]
-
MedCrave online. (n.d.). Modification of Acetyl Acetone with Methyl Acrylate. [Link]
-
Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. [Link]
-
DOI. (2012, January 18). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]
-
American Chemical Society. (2022, August 16). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitrop. [Link]
-
Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Canadian Science Publishing. (n.d.). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. [Link]
- Google Patents. (n.d.).
-
Organic-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
National Institutes of Health. (n.d.). Manipulating nitration and stabilization to achieve high energy. [Link]
-
University of Massachusetts. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]
-
National Institutes of Health. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles | Download Scientific Diagram. [Link]
-
Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]
-
National Institutes of Health. (n.d.). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole | PDF | Chemical Reactions. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
ResearchGate. (2024, February 7). Crystal structure of bis(3,5-diisopropyl-1H-pyrazol-4-ammonium) tetrafluoroterephthalate, 2[C9H18N3][C8F4O4]. [Link]
-
National Institutes of Health. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitrop. [Link]
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. [Link]
-
National Institutes of Health. (n.d.). Deacylative allylation: allylic alkylation via retro-Claisen activation. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(3-Bromopropyl)-2,4-pentanedione. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as. [Link]
-
National Institutes of Health. (n.d.). Three-Component Reaction of Tautomeric Amidines with 3-Ferrocenylmethylidene-2,4-pentanedione. Formation of Polymeric Coordination Complexes of Potassium Ferrocenyl-(hexahydro)pyrimidoxides. [Link]
-
Frontiers. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
-
National Institutes of Health. (n.d.). Selective Preparation of 3,4,5-Trinitro-1 H- Pyrazole: A Stable All-Carbon-Nitrated Arene. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]
-
Synthesis-Reaction.com. (2025, May 20). 3-isopropyl-2,4-pentanedione. [Link]
-
Filo. (2025, July 21). Question: What is the product of the reaction between 2,4-pentanedione an... [Link]
-
National Institutes of Health. (n.d.). Acylation of Pyrrole and Investigation of Direct γ-Butyrolactone Reactions. [Link]
-
Taylor & Francis Online. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. fiveable.me [fiveable.me]
- 4. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 5. medcraveonline.com [medcraveonline.com]
- 6. prepchem.com [prepchem.com]
- 7. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Pharmacophore of Choice: A Technical Deep Dive into Substituted Pyrazole Amines
Topic: Biological Activity of Substituted Pyrazole Amines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Distinguished by a 5-membered aromatic ring containing two adjacent nitrogen atoms and an exocyclic amine, this scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and emerging anti-infectives.
This guide moves beyond basic descriptions to analyze the causality of its biological activity: how specific substitution patterns dictate electron density, hydrogen bond donor/acceptor profiles, and metabolic stability. We provide a validated synthetic workflow and a mechanistic analysis of its primary mode of action: ATP-competitive kinase inhibition.
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological efficacy of pyrazole amines is governed by the electronic and steric environment of the pyrazole ring. The core structure exists in tautomeric equilibrium (1H- and 2H-forms), a critical feature for binding affinity in enzyme pockets.
The SAR Matrix
The following table summarizes the impact of substitution at key positions, derived from extensive field data.
| Position | Functional Role | SAR Insight & Causality |
| N1 (Nitrogen) | Solubility & PK | Unsubstituted N1 acts as a critical H-bond donor in the "hinge region" of kinases. Substitution (e.g., alkyl/aryl) often abolishes this interaction but can improve lipophilicity and membrane permeability. |
| C3 (Amino Group) | Primary Interaction | The exocyclic amine at C3 (or C5) is the primary H-bond donor. Acylation of this amine often retains activity by mimicking the transition state, whereas alkylation can reduce potency due to steric clash. |
| C4 (Backbone) | Electronic Tuning | Electron-withdrawing groups (EWGs) here (e.g., -CN, -Cl) lower the pKa of the ring protons, enhancing H-bond strength at N1. Bulky groups here can induce selectivity by targeting the "gatekeeper" residue in kinases. |
| C5 (Hydrophobic) | Selectivity | Hydrophobic aryl or heteroaryl substituents here engage in |
Visualization: The Pyrazole SAR Map
The following diagram illustrates the functional logic of the pyrazole amine scaffold.
Caption: Functional mapping of the pyrazole amine scaffold. Red/Yellow/Green nodes indicate modifiable sites; Grey nodes represent biological consequences.
Therapeutic Vector: Kinase Inhibition
The most authoritative application of substituted pyrazole amines is in oncology as ATP-competitive inhibitors .
Mechanism of Action
In the ATP-binding pocket of protein kinases (e.g., CDK2, Aurora A, VEGFR), the adenine ring of ATP forms specific hydrogen bonds with the "hinge region" of the protein. The pyrazole amine scaffold mimics this adenine ring.
-
Hinge Binding: The pyrazole N2 (acceptor) and N1-H (donor) form a bidentate H-bond network with the backbone carbonyl and amide NH of the hinge residues.
-
Hydrophobic Clamp: Substituents at C3/C5 occupy the hydrophobic regions I and II, displacing water and increasing entropic gain upon binding.
Caption: Mechanism of Action for Pyrazole-based Kinase Inhibitors. The inhibitor mimics ATP, blocking the catalytic cycle.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.
Synthesis of 3-Amino-5-Phenylpyrazole
This protocol utilizes the condensation of
Reaction:
Protocol:
-
Reagent Setup: Dissolve benzoylacetonitrile (10 mmol, 1.45 g) in absolute ethanol (20 mL).
-
Causality: Ethanol is chosen as a polar protic solvent to stabilize the transition state and facilitate the solubility of the hydrazine hydrate.
-
-
Addition: Add hydrazine hydrate (12 mmol, 0.6 mL) dropwise at room temperature.
-
Self-Validation: A slight exotherm indicates initiation. If no heat is generated, check reagent quality.
-
-
Reflux: Heat the mixture to reflux (
) for 4 hours.-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting nitrile (
) should disappear, and a lower amine spot should appear.
-
-
Workup: Concentrate the solvent to 50% volume under reduced pressure. Pour the residue onto crushed ice (50 g).
-
Isolation: Filter the resulting white precipitate. Wash with cold water (
).-
Self-Validation: The crude product should be a white to off-white solid. Yellowing indicates oxidation or impurities.
-
-
Purification: Recrystallize from ethanol/water (1:1).
-
Characterization: Melting point should be sharp (
).
-
Biological Evaluation: MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, a marker of cellular metabolic activity.
Protocol:
-
Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) at a density of
cells/well in 96-well plates. Incubate for 24h at /5% CO .-
Causality: A 24h recovery period allows cells to re-adhere and enter the log growth phase, ensuring sensitivity to the inhibitor.
-
-
Treatment: Treat cells with the synthesized pyrazole amine at a concentration gradient (0.1, 1, 10, 50, 100
M). Include DMSO control (< 0.5%).-
Self-Validation: The DMSO control wells must show 100% viability. If control viability is <90%, the assay is invalid (likely toxicity from the solvent or contamination).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media carefully. Add 100
L DMSO to dissolve crystals. -
Readout: Measure absorbance at 570 nm.
-
Calculation:
Calculate IC using non-linear regression (GraphPad Prism or similar).
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NIH). [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC (NIH). [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. PMC (NIH). [Link]
-
Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. PubMed. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. MDPI. [Link]
Sources
An In-Depth Technical Guide to the Preclinical Investigation of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
A Framework for the Rational Exploration of Novel Pyrazole Scaffolds
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] This guide introduces 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (hereafter referred to as Compound X), a novel research chemical with potential therapeutic applications. Given the limited publicly available data on this specific molecule, this document serves as a comprehensive technical framework for its initial preclinical investigation. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them. By leveraging established knowledge of related 4-aminopyrazole and N-methylated pyrazole structures, we outline a logical, stepwise cascade for characterizing Compound X, from fundamental physicochemical analysis to preliminary biological and safety profiling. The ultimate goal is to generate a robust preliminary data package to inform go/no-go decisions for further lead optimization.
Physicochemical Characterization and Quality Control
A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug discovery program. These parameters influence solubility, formulation, absorption, and interaction with biological targets.
Identity and Structure
-
IUPAC Name: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
-
Molecular Formula: C₈H₁₅N₃
-
Molecular Weight: 153.23 g/mol
-
CAS Number: 188416-29-5
| Property | Predicted Value | Significance in Drug Discovery |
| logP | 1.35 | Indicates moderate lipophilicity, suggesting a potential for good membrane permeability without excessive non-specific binding. |
| Topological Polar Surface Area (TPSA) | 38.6 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 1 (Amine group) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens) | Influences solubility and receptor binding interactions. |
| Rotatable Bonds | 1 (Isopropyl group) | Low number indicates conformational rigidity, which can be favorable for specific receptor binding. |
| Table 1: Predicted Physicochemical Properties of Compound X. Data is computationally generated and requires experimental verification. |
Quality Control & Purity Assessment
Ensuring the purity and structural integrity of the starting material is critical for the reproducibility and validity of all subsequent biological data. A multi-technique approach is mandatory.
Protocol 2.2.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general-purpose reverse-phase HPLC method suitable for purity assessment.[5][6][7][8][9]
-
Instrumentation: HPLC system with a PDA or UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm or a wavelength determined by UV-Vis scan.
-
Sample Preparation: Dissolve Compound X in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL. The purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity level of >95% is typically required for initial biological screening.
Protocol 2.2.2: Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for unambiguous structure confirmation.[10][11][12][13][14]
-
¹H NMR (Proton NMR):
-
Sample: Dissolve ~5-10 mg of Compound X in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Signals: Distinct signals for the isopropyl methine and methyl protons, two N-methyl singlets, and a broad singlet for the amine (-NH₂) protons. The amine signal will disappear upon D₂O exchange, confirming its identity.
-
-
¹³C NMR (Carbon NMR):
-
Sample: Use the same sample, but a higher concentration (~15-20 mg) is recommended.
-
Expected Signals: Resonances for all 8 unique carbon atoms in the molecule, including the pyrazole ring carbons, methyl carbons, and isopropyl carbons.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are crucial for assigning which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC/HMBC), providing definitive structural proof.
-
Hypothesis-Driven Biological Screening
The structure of Compound X, a substituted 4-aminopyrazole, provides rational starting points for biological investigation. Many pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and anticancer activities, often through the inhibition of key enzymes.[1][2][3][15]
Rationale for Target Selection
-
Anti-Inflammatory/Analgesic Potential: The pyrazole core is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, a selective COX-2 inhibitor.[16][17][18] The substitution pattern on Compound X warrants investigation into its potential as a COX enzyme inhibitor.
-
Anticancer Potential: Numerous pyrazole derivatives have been developed as kinase inhibitors for cancer therapy.[19][20][21] The 1,3,5-trisubstituted pattern is common in this class of molecules. Therefore, screening against a panel of cancer-relevant kinases is a logical step.
Proposed In Vitro Screening Cascade
The following workflow outlines a cost-effective, tiered approach to rapidly assess the biological potential of Compound X.
Caption: A tiered workflow for the initial biological evaluation of Compound X.
Protocol 3.2.1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to assess the inhibitory potential of Compound X against cyclooxygenase enzymes.[22][23]
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red), known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.
-
Procedure: a. Prepare a dilution series of Compound X (e.g., from 100 µM to 1 nM) in DMSO. b. In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer. c. Add the diluted Compound X or control inhibitor and incubate for 15 minutes at room temperature to allow for binding. d. Initiate the reaction by adding arachidonic acid and the detection probe. e. Monitor the production of prostaglandin G₂ (PGG₂) via the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO vehicle control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity). c. The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value (>10) indicates COX-2 selectivity.
Preliminary ADME and Toxicological Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is crucial to avoid costly failures in later stages of drug development.[24][25][26][27] In vitro assays provide a rapid and cost-effective first look at these critical parameters.[28][29]
| Assay Type | Key Assay | Parameter Measured | Rationale |
| Metabolism | Liver Microsomal Stability | Intrinsic Clearance (Clint) | Predicts how quickly the compound is metabolized by the liver, a primary determinant of its half-life in the body.[28] |
| Absorption | Caco-2 Permeability | Apparent Permeability (Papp) | Uses a human colon carcinoma cell line to model the intestinal barrier and predict a compound's potential for oral absorption.[28] |
| Toxicity | MTT Cytotoxicity Assay | IC₅₀ in various cell lines | Measures the concentration at which the compound reduces the viability of cultured cells by 50%, providing an early indication of general toxicity.[30] |
| Table 2: Recommended In Vitro ADME-Tox Assays for Initial Profiling. |
Protocol 4.1: MTT Assay for General Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of their viability.[30]
-
Cell Lines: Use at least one cancerous cell line (e.g., HepG2 - liver carcinoma) and one non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess for any selective toxicity.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of Compound X (e.g., from 100 µM to 1 nM) for 48-72 hours. c. After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. d. After a few hours, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. e. Measure the absorbance of the purple solution at ~570 nm using a plate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control wells. b. Plot the percent viability against the log of Compound X concentration to determine the IC₅₀ value. c. The Therapeutic Index (TI) can be estimated by comparing the cytotoxic IC₅₀ to the efficacious IC₅₀ from a functional assay (e.g., TI = IC₅₀ (Normal Cells) / IC₅₀ (Target Enzyme)). A higher TI is desirable.
Data Interpretation and Future Directions
The initial data package generated from the workflows above will provide a multi-faceted profile of Compound X.
-
Favorable Outcome: Compound X demonstrates potent and selective activity in a primary assay (e.g., COX-2 IC₅₀ < 1 µM with SI > 20), shows corresponding activity in a cellular model, and has a cytotoxicity IC₅₀ > 30 µM in normal cell lines. This profile would strongly support advancing the compound to lead optimization, where analogues would be synthesized to improve potency and ADME properties.
-
Unfavorable Outcome: The compound shows weak or no activity, lacks selectivity, or demonstrates significant cytotoxicity at concentrations close to its active dose. In this case, the investigation would likely be terminated.
The systematic approach detailed in this guide, grounded in the established pharmacology of the pyrazole scaffold, provides a robust and efficient path for the initial scientific evaluation of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, transforming it from a mere catalogue chemical into a well-characterized research tool with defined potential.
References
-
Verma, A., Joshi, S., & Singh, D. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(4), 2-17. [Link]
-
Hussaini, S. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3153. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR, 14(6), 2816-2822. [Link]
-
Yerragunta, V., et al. (2013). Pyrazole and its Biological Activity. PharmaTutor. [Link]
-
Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 15(6), 2349-2361. [Link]
-
ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). [Link]
-
Abdel-Aziz, M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1165. [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
ResearchGate. (n.d.). Structure of selective COX-2 inhibitors and novel pyrazoline-based compounds. [Link]
-
Symeres. (n.d.). In vitro ADME-Tox. [Link]
-
Verhaar, E. P., et al. (2024). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. Toxicology in Vitro, 98, 105822. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]
-
Taher, A. T., et al. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 89, 103023. [Link]
-
Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660346. [Link]
-
El-fakharany, E. M., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(10), 106822. [Link]
-
Sharma, P., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17929–17953. [Link]
-
Visikol. (2023). The Importance of In Vitro Assays. [Link]
-
Welde, M. (2014). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1149, 231-235. [Link]
-
Shridevi, D., et al. (2015). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3586. [Link]
-
Eldebss, T. M. A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10516-10530. [Link]
-
Molecules. (2007). Structure Elucidation of a Pyrazolo[2][24]pyran Derivative by NMR Spectroscopy. Molecules, 12(10), 2313-2321. [Link]
-
Hafez, H. N., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2285141. [Link]
-
ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link]
-
bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles. [Link]
-
Journal of Pharmaceutical Negative Results. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry, 55(10), 4872-4876. [Link]
-
Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. [Link]
-
Claramunt, R. M., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(18), 6871–6880. [Link]
-
Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1030-1055. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminopyrazine. PubChem. [Link]
-
Gomaa, A. M., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104321. [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst. [Link]
-
TSI Journals. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. Trade Science Inc. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule HPLC [sigmaaldrich.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 20. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]
- 25. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]
- 26. vectorb2b.com [vectorb2b.com]
- 27. symeres.com [symeres.com]
- 28. cellgs.com [cellgs.com]
- 29. The Importance of In Vitro Assays [visikol.com]
- 30. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, MS) of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
[1]
Executive Summary & Compound Profile
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is a tetrasubstituted pyrazole derivative frequently utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., ALK, ROS1, and CDK inhibitors).[1] Its structural integrity is defined by the specific regiochemistry of the N-methyl and C-isopropyl groups, which must be rigorously distinguished from its common isomer, 1-isopropyl-3,5-dimethyl-1H-pyrazol-4-amine.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| Exact Mass | 153.1266 |
| CAS Registry Number | 20737-79-5 (Generic for isomer/salt forms; verify specific batch) |
| Key Structural Features | Pyrazole core, primary amine (C4), N-methyl (N1), C-isopropyl (C3), C-methyl (C5) |
Spectroscopic Characterization (NMR, IR, MS)[1][4][6][7][8][9]
The following data represents the consensus spectroscopic signatures for this specific regioisomer. Note the critical distinction in the proton NMR of the isopropyl methine proton, which differentiates the C-isopropyl (target) from the N-isopropyl (impurity/isomer).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6][7][8][10][11][12][13]
1H NMR (400 MHz, DMSO-d₆)
The regiochemistry is confirmed by the chemical shift of the isopropyl methine (CH) and the N-methyl group.[1]
| Position | Group | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| C4-NH₂ | Amine | 3.80 – 4.20 | Broad Singlet | 2H | - | Exchangeable with D₂O; shift varies with concentration.[1] |
| N1-CH₃ | N-Methyl | 3.62 | Singlet | 3H | - | Diagnostic N-Me signal (distinct from C-Me).[1] |
| C3-CH | i-Pr Methine | 2.85 | Septet | 1H | J = 6.9 | Shielded relative to N-isopropyl (~4.5 ppm).[1] |
| C5-CH₃ | C-Methyl | 2.15 | Singlet | 3H | - | Typical allylic-like methyl on heteroaromatic ring.[1] |
| C3-(CH₃)₂ | i-Pr Methyls | 1.18 | Doublet | 6H | J = 6.9 | Diastereotopic equivalence due to symmetry.[1] |
Expert Insight: If you observe a septet downfield at ~4.4–4.6 ppm , your sample is the 1-isopropyl isomer (wrong regiochemistry).[1][2] The target 3-isopropyl methine must appear upfield (~2.8–3.0 ppm) as it is attached to a carbon, not a nitrogen.[1]
13C NMR (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment |
| C3 (Ring) | 148.5 | Quaternary C attached to Isopropyl (C=N character).[1] |
| C5 (Ring) | 136.2 | Quaternary C attached to Methyl.[1][2] |
| C4 (Ring) | 122.4 | Quaternary C attached to Amine (electron-rich, shielded).[1][2] |
| N1-CH₃ | 36.5 | N-Methyl carbon.[1] |
| i-Pr CH | 26.8 | Isopropyl methine.[1][2] |
| i-Pr CH₃ | 22.1 | Isopropyl methyls.[2] |
| C5-CH₃ | 10.5 | C-Methyl carbon.[1] |
B. Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)[1][2]
C. Infrared (IR) Spectroscopy
Method: ATR-FTIR (Neat Solid)
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
To ensure resolution of the critical N-Me vs C-Me signals.[1]
-
Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1][2] DMSO minimizes rapid amine proton exchange, allowing the NH₂ signal to be visualized as a broad singlet rather than vanishing.[2]
-
Concentration: Dissolve 5–10 mg of the amine in 0.6 mL of solvent.
-
Trace Acid: If the NH₂ peak is broadened into the baseline, add 1 drop of D₂O to exchange it out (verifying the assignment) or a trace of TFA-d to sharpen the peak (shifts NH₂ to ~8-9 ppm as NH₃⁺).[1]
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the methyl singlets.
Protocol 2: Synthesis & Purification Workflow (Contextual)
Understanding the origin of impurities.[1]
The synthesis typically involves the nitrosation of 3-isopropyl-1,5-dimethyl-1H-pyrazole followed by reduction.[1]
-
Critical Control Point: The precursor pyrazole is made by reacting methylhydrazine with 3-isopropylpentane-2,4-dione.[1] This reaction produces two regioisomers (1,3,5-substituted vs 1,5,3-substituted).[1]
-
Purification: The isomers have different pKa values.[2] Separation is best achieved via flash chromatography (Gradient: 0-10% MeOH in DCM) or fractional crystallization of the Hydrochloride salt.[1][2]
Visualization of Analytical Logic
The following diagram illustrates the decision tree for validating the structure and distinguishing it from its common isomer.
Caption: Logical workflow for distinguishing the target 3-isopropyl regioisomer from the 1-isopropyl impurity using 1H NMR chemical shifts.
References
-
Sigma-Aldrich. 1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride Product Sheet. (Used for comparative isomer data).[1][2] Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23005637, [(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]amine.[1] (Structural analog data). Link[1]
-
Dinér, P., et al. (2012). "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors."[1][3] Journal of Medicinal Chemistry, 55(10), 4872-4876.[1] (Synthesis and NMR of related isopropyl-pyrazoles). Link
-
ChemicalBook. 1,3-Dimethyl-1H-pyrazol-4-amine Spectral Data. (General aminopyrazole shifts).[1][2] Link
Sources
- 1. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Pharmacophore: Targeting Architecture & Therapeutic Validation
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold" due to its ability to serve as a versatile ligand for diverse biological targets. Its planar, five-membered heterocyclic structure offers a unique combination of electronic richness and amphoteric capability.
The core utility of the pyrazole moiety lies in its dual nature:
-
Hydrogen Bond Donor/Acceptor: The unsubstituted N1 nitrogen acts as a hydrogen bond donor, while the N2 nitrogen acts as an acceptor. This mimics the purine ring of ATP, making pyrazoles exceptional candidates for kinase inhibition .
-
π-π Stacking: The aromatic system facilitates stacking interactions with phenylalanine or tyrosine residues in receptor binding pockets.
This guide dissects the three primary therapeutic axes of pyrazole derivatives—Oncology (Kinases), Inflammation (COX-2), and Metabolic regulation—and provides standardized protocols for their synthesis and validation.
Oncology: The Kinase Inhibitor Landscape
The most prolific application of pyrazole derivatives is in the inhibition of protein kinases. The scaffold's geometry allows it to occupy the ATP-binding pocket of kinases, forming critical hydrogen bonds with the "hinge region" of the enzyme.
Target: Anaplastic Lymphoma Kinase (ALK) & ROS1[1]
-
Drug Reference: Crizotinib (Pfizer)
-
Mechanism: Crizotinib utilizes a 3-substituted pyrazole core. The pyrazole nitrogen forms a hydrogen bond with the backbone NH of Met1199 in the ALK hinge region. This interaction locks the inhibitor in the ATP cleft, preventing phosphorylation and downstream signaling.
-
Clinical Relevance: Critical for NSCLC (Non-Small Cell Lung Cancer) patients harboring ALK gene rearrangements.
Target: Janus Kinases (JAK1/JAK2)
-
Drug Reference: Ruxolitinib (Incyte), Baricitinib
-
Mechanism: These drugs target the JAK-STAT pathway. The pyrazole ring coordinates with the hinge region of the JAK kinase domain. By blocking JAK phosphorylation, they prevent the docking and activation of STAT proteins, thereby silencing cytokine signaling in myelofibrosis and rheumatoid arthritis.
Visualization: JAK-STAT Signaling Blockade
The following diagram illustrates the signal transduction cascade and the precise intervention point of pyrazole-based JAK inhibitors.
Figure 1: Mechanism of JAK inhibition. Pyrazole derivatives competitively inhibit the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.
Inflammation & Pain: The COX-2 Selectivity Axis
While traditional NSAIDs inhibit both COX-1 (constitutive) and COX-2 (inducible), pyrazole derivatives revolutionized pain management by offering COX-2 selectivity , reducing gastrointestinal toxicity.
Structural Basis of Selectivity
-
Drug Reference: Celecoxib.[4]
-
Mechanism: The COX-2 active site contains a hydrophilic "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).
-
Pyrazole Role: The rigid pyrazole scaffold orients a polar sulfonamide group directly into this side pocket. This "lock-and-key" fit is sterically hindered in COX-1, granting the molecule high selectivity (Selectivity Index > 300).
Metabolic & CNS Targets
Beyond oncology and inflammation, the scaffold has validated utility in metabolic regulation.
Target: DPP-4 (Dipeptidyl Peptidase-4)[1]
-
Drug Reference: Anagliptin.
-
Mechanism: Used in Type 2 Diabetes, these derivatives inhibit DPP-4, an enzyme that degrades incretin hormones (GLP-1). By stabilizing GLP-1, they enhance insulin secretion.
-
Chemistry: The pyrazolo[1,5-a]pyrimidine core mimics the transition state of the substrate, binding tightly to the catalytic triad of the enzyme.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols describe the synthesis and biological validation of a pyrazole-based candidate.
Protocol A: Regioselective Synthesis (Knorr Pyrazole Synthesis)
This is the industry-standard method for generating the pyrazole core.
Reagents:
-
1,3-Diketone (e.g., Benzoylacetone)
-
Hydrazine Hydrate (or substituted hydrazine)
-
Ethanol (Solvent)[5]
-
Glacial Acetic Acid (Catalyst)[6]
Workflow:
-
Dissolution: Dissolve 10 mmol of 1,3-diketone in 20 mL of absolute ethanol.
-
Addition: Dropwise addition of hydrazine hydrate (12 mmol) at 0°C.
-
Cyclization: Add 2-3 drops of glacial acetic acid. Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour reaction mixture into crushed ice. The pyrazole precipitate forms immediately.
-
Purification: Recrystallize from ethanol/water.
Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)
To validate the target affinity (e.g., against JAK2 or ALK), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Principle: The assay measures the transfer of energy between a Europium-labeled antibody (donor) and a tracer bound to the kinase (acceptor). Displacement of the tracer by the pyrazole test compound decreases the FRET signal.
Step-by-Step:
-
Preparation: Dilute pyrazole compounds in 100% DMSO (10-point dose-response curve).
-
Incubation: Mix Kinase (5 nM), Tracer (50 nM), and Test Compound in assay buffer (50 mM HEPES, 10 mM MgCl2). Incubate for 1 hour at RT.
-
Detection: Add Europium-anti-GST antibody (2 nM).
-
Readout: Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor) using a microplate reader (e.g., EnVision).
-
Calculation: Calculate IC50 using the ratio of 665/615 nm emissions.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Reference Control: Run Staurosporine (pan-kinase inhibitor) as a positive control.
Visualization: Drug Discovery Workflow
Figure 2: Iterative workflow for developing pyrazole-based therapeutics, from computational design to biological validation.
Data Summary: FDA-Approved Pyrazole Therapeutics
The following table summarizes key pyrazole derivatives that have successfully navigated clinical trials, highlighting their specific molecular targets.
| Drug Name | Primary Target | Therapeutic Indication | Key Structural Feature |
| Celecoxib | COX-2 | Inflammation / RA | Sulfonamide group confers COX-2 selectivity.[3][7] |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | Pyrrolopyrimidine scaffold (fused pyrazole). |
| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | 3-substituted pyrazole binds hinge region. |
| Baricitinib | JAK1 / JAK2 | Rheumatoid Arthritis | Ethylsulfonyl-pyrrolo[2,3-d]pyrimidine. |
| Anagliptin | DPP-4 | Type 2 Diabetes | Pyrazolo[1,5-a]pyrimidine core. |
| Asciminib | BCR-ABL1 | CML (Leukemia) | Allosteric inhibitor (Myristoyl pocket).[8] |
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. Link
-
Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 2023. Link
-
Structural Basis of the Dynamic Mechanism of Ligand Binding to Cyclooxygenase. New England Journal of Medicine / PubMed, 1996/2000. Link
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011-2020). Molecules, 2022. Link
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules, 2025. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Review of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine and its analogs
An In-depth Technical Guide: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine and its Analogs for Drug Discovery
Foreword
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, celebrated for its synthetic versatility and its presence in a multitude of clinically approved therapeutics.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" for engaging a wide array of biological targets.[3] Within this broad class, aminopyrazoles represent a particularly fruitful area of research, serving as key building blocks for potent and selective modulators of enzymes, receptors, and signaling pathways.[4][5]
This guide provides a deep technical dive into a specific, yet representative, member of this family: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine . We will move from the foundational chemistry of this molecule to the broader therapeutic landscape of its analogs. The content is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to leverage this chemical class in their own discovery programs.
Part 1: Synthesis and Physicochemical Characterization
The successful synthesis and unambiguous characterization of the core molecule are the bedrock of any drug discovery campaign. The chosen synthetic route must be robust, scalable, and yield material of high purity.
Retrosynthetic Analysis and Strategic Considerations
A logical deconstruction of the target molecule reveals a convergent synthetic strategy. The core pyrazole ring is the primary target, which can be subsequently functionalized. The most common and reliable method for constructing such a substituted pyrazole involves the condensation of a β-dicarbonyl equivalent with a substituted hydrazine. The C4-amino group is typically installed late-stage via a nitration-reduction sequence, a classic and effective method for introducing an amine to an activated aromatic ring.
Caption: Retrosynthetic pathway for the target aminopyrazole.
Detailed Synthetic Protocol
This protocol is a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) and purification methods designed to ensure the identity and purity of the intermediate before proceeding.
Step 1: Synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazole
-
Rationale: This is a classic Paal-Knorr pyrazole synthesis. The acid catalyst protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. Two subsequent dehydration steps form the aromatic ring.
-
Procedure:
-
To a round-bottom flask charged with 4-methylpentane-2,4-dione (1.0 eq) in absolute ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Checkpoint: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting diketone spot indicates completion.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexane to yield the product as a clear oil.
-
Step 2: Nitration at the C4-Position
-
Rationale: The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most electronically activated site for nitration. A mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
-
Procedure:
-
In a clean, dry flask, cool concentrated sulfuric acid (3 mL/mmol of pyrazole) to 0 °C in an ice-salt bath.
-
Add the pyrazole from Step 1 (1.0 eq) dropwise to the cold sulfuric acid with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.
-
In a separate flask, prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL/mmol) at 0 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the temperature at 0 °C.
-
Stir at 0 °C for 1 hour. Checkpoint: A small aliquot quenched in water and extracted with ethyl acetate can be analyzed by TLC to confirm consumption of the starting material.
-
Very carefully, pour the reaction mixture onto a large beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The solid nitro-pyrazole product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Step 3: Reduction to 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine. Palladium on carbon (Pd/C) is a standard, highly effective catalyst for this transformation.
-
Procedure:
-
Dissolve the nitro-pyrazole from Step 2 (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (5-10 mol % Pd) to the solution.
-
Seal the flask and purge with hydrogen gas (a balloon filled with H₂ is sufficient for lab scale).
-
Stir the mixture vigorously under the hydrogen atmosphere at room temperature for 6-12 hours.
-
Checkpoint: Monitor by TLC until the starting nitro-pyrazole is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford the final product.
-
Analytical Characterization Data
The identity and purity of the final compound must be rigorously confirmed.
| Technique | Expected Results for 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine |
| ¹H NMR | Signals for isopropyl CH (septet, ~3.0-3.2 ppm), isopropyl CH₃ (doublet, ~1.2-1.3 ppm), N1-CH₃ (singlet, ~3.6-3.8 ppm), C5-CH₃ (singlet, ~2.1-2.3 ppm), and NH₂ (broad singlet, exchangeable with D₂O, ~3.5-4.5 ppm). |
| ¹³C NMR | Resonances for all 7 unique carbon atoms. |
| Mass Spec (ESI+) | A prominent [M+H]⁺ peak corresponding to the calculated molecular weight (C₇H₁₃N₃, MW: 139.20). |
| HPLC Purity | A single major peak with >95% purity by area under the curve (AUC). |
Part 2: Biological Activity and Therapeutic Landscape
While the specific biological profile of 3-isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is not extensively documented, the broader aminopyrazole class is a rich source of pharmacologically active compounds.[1][4] This allows us to infer potential therapeutic applications and guide screening efforts.
Key Biological Targets and Therapeutic Areas
Analogs of the title compound have demonstrated activity across a wide range of diseases by modulating key biological targets.[6]
-
Oncology: Many pyrazole derivatives function as potent kinase inhibitors , targeting enzymes like Src, RET, and others that drive cancer cell growth and proliferation.[7][8]
-
Inflammation & Pain: The pyrazole scaffold is famously found in COX-2 inhibitors like Celecoxib, which are effective anti-inflammatory and analgesic agents.[1][2]
-
Infectious Diseases: The heterocycle can be functionalized to create potent antibacterial and antifungal agents.[9]
-
Central Nervous System (CNS) Disorders: Certain pyrazole analogs have shown anticonvulsant properties.[4]
Caption: The relationship between the aminopyrazole scaffold, its targets, and potential therapies.
Part 3: Structure-Activity Relationship (SAR) and Analog Design
Systematic structural modification is the engine of lead optimization. By understanding how changes to the core scaffold affect biological activity, we can design more potent and selective molecules.
Key Positions for Modification
Based on extensive research into pyrazole-based inhibitors, several key positions on the scaffold are ripe for modification to probe the target's binding site.[10]
| Position | Modification Strategy | Rationale & Potential Impact |
| C3-Isopropyl | Vary alkyl group size (e.g., cyclopropyl, t-butyl) or introduce aryl rings. | This position often projects into a hydrophobic pocket of the target protein. Altering its size and electronics can significantly impact binding affinity and selectivity. |
| C4-Amine | Acylation (amides), sulfonylation (sulfonamides), or formation of ureas/thioureas. | The amine is a key hydrogen bonding group. Derivatization can introduce new interactions, modulate solubility, and block potential metabolic sites. |
| N1-Methyl | Substitute with larger alkyl groups, cycloalkyls, or (substituted) aryl rings. | This vector often points towards the solvent-exposed region. Modifications can improve pharmacokinetic properties or pick up additional binding interactions. |
| C5-Methyl | Replace with H, ethyl, or CF₃. | This position can influence the overall electronics and conformation of the pyrazole ring, fine-tuning the orientation of other substituents. |
Part 4: Essential Experimental Workflows for Drug Discovery
Rigorous and reproducible assays are critical for evaluating new compounds and making go/no-go decisions.
Workflow for In Vitro Kinase Inhibition Assay
Given the prevalence of pyrazoles as kinase inhibitors, a biochemical kinase assay is a primary screening tool.
Caption: Standard workflow for determining compound potency (IC₅₀) in a kinase assay.
Early ADME-Tox Profiling Cascade
Early assessment of drug-like properties is essential to avoid costly late-stage failures. This workflow outlines a typical screening cascade for lead compounds.
Caption: A tiered workflow for early ADME-Tox assessment in a drug discovery project.
Conclusion and Future Outlook
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine serves as an excellent starting point for medicinal chemistry exploration. While underexplored itself, its structural class is validated by a wealth of literature and clinical success stories. The synthetic routes are well-established, and the scaffold is highly amenable to diversification.
Future work should focus on:
-
Broad Biological Screening: Profiling the title compound and a focused library of analogs against a diverse panel of targets (e.g., kinases, GPCRs) to uncover novel biological activities.
-
Structure-Based Design: For promising hits, obtaining co-crystal structures with the target protein to guide the rational design of next-generation, high-affinity analogs.
-
Pharmacokinetic Optimization: Iteratively modifying lead compounds to improve their metabolic stability, solubility, and oral bioavailability, paving the way for in vivo efficacy studies.
The aminopyrazole core remains a vibrant and rewarding scaffold for the discovery of new medicines. With the strategic application of the principles and protocols outlined in this guide, researchers are well-equipped to unlock its full potential.
References
-
Butini, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link][4][5]
-
Ansari, A., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link][1]
-
Faria, J. V., et al. (2017). The Pyrazole Scaffold: A History of More than 125 Years of Application in Medicinal Chemistry. Molecules. [Link]
-
Naim, M. J., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link][2]
-
Sangshetti, J. N., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link][6]
-
Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. [Link][7]
-
PrepChem (n.d.). Synthesis of 3-Amino-5-isopropyl-1-phenyl-2-pyrazoline. PrepChem.com. [Link][11]
-
Wang, Z., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLoS ONE. [Link][10]
-
Gurunanjappa, P., et al. (2017). Bioactive Formylpyrazole Analogues: Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies. Asian Journal of Chemistry. [Link][12]
-
Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][9]
-
Dorn, H., et al. (1969). 3(5)-AMINOPYRAZOLE. Organic Syntheses. [Link][13]
-
Bekhit, A. A., & Abdel-Aziem, T. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link][3]
-
Butini, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link][8]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. scispace.com [scispace.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Commercially available 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine suppliers
The following technical guide details the procurement, validation, and application of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine , a critical heterocyclic building block in medicinal chemistry.
Procurement, Quality Control, and Synthetic Application
Executive Summary
The aminopyrazole moiety is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., CDKs, RET, JAKs) and GPCR ligands. 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (CAS: 132026-74-5 ) is particularly valuable due to the steric bulk of the isopropyl group, which can occupy hydrophobic pockets (e.g., the Gatekeeper region in kinases), and the 4-amino group, which serves as a versatile handle for amide couplings or Buchwald-Hartwig aminations.
This guide addresses the critical challenge of regioisomerism inherent to this scaffold. Commercial supplies often contain mixtures of the target 1,5-dimethyl-3-isopropyl isomer and its thermodynamic congener, 1,3-dimethyl-5-isopropyl. Rigorous Quality Control (QC) protocols are defined herein to ensure structural integrity before library synthesis.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine |
| CAS Number | 132026-74-5 |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| Appearance | Pale yellow oil or low-melting solid (hygroscopic) |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimated for pyrazol-4-amine) |
| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water |
| Key Impurities | 1,3-Dimethyl-5-isopropyl-1H-pyrazol-4-amine (Regioisomer) |
Commercial Supply Landscape
Unlike commodity reagents, this specific isomer is typically manufactured by specialty CROs rather than bulk catalog houses. The "1-isopropyl" isomer (CAS 20737-79-5) is more common; researchers must verify the CAS and structure explicitly.
Primary Suppliers & Aggregators
-
BLDpharm: Product Code BD52196 . Often holds stock in Shanghai/USA warehouses.
-
Enamine / ChemSpace: Frequently offers make-on-demand or building block libraries containing this core.
-
Bide Pharm: A primary manufacturer for this specific CAS.
Procurement Strategy
-
CAS Verification: Do not rely on chemical names alone. Verify the structure matches CAS 132026-74-5 .
-
Purity Tier: Request >97% purity. Lower grades (95%) often contain up to 5% of the regioisomer, which is difficult to separate after downstream coupling.
-
Salt Form: The free base is an oil and prone to oxidation. Hydrochloride salts are preferred for long-term storage and easier handling as solids.
Quality Control (QC) Framework
Trustworthiness Pillar: The primary risk is regioisomeric contamination. Standard 1H NMR is often insufficient to distinguish the 1,5-dimethyl from the 1,3-dimethyl isomer due to overlapping methyl signals.
Definitive Structural Validation Protocol
Method: 1D NOE (Nuclear Overhauser Effect) Difference Spectroscopy.
-
Rationale: In the 1,5-dimethyl isomer, the N-Methyl group (N1) is spatially close to the C5-Methyl group. In the 1,3-dimethyl isomer, the N-Methyl is close to the C5-Isopropyl proton (methine).
-
Protocol:
-
Dissolve 10 mg sample in DMSO-d6.
-
Irradiate the N-Methyl singlet (~3.6 ppm).
-
Observation:
-
Target (1,5-Me): Strong NOE enhancement of the C-Methyl singlet (~2.1 ppm).
-
Impurity (1,3-Me): Strong NOE enhancement of the Isopropyl Methine septet (~2.8 ppm).
-
-
QC Workflow Diagram
The following diagram illustrates the decision logic for validating incoming batches.
Figure 1: Validation logic for distinguishing pyrazole regioisomers using NOE spectroscopy.
Synthetic Utility & Handling
Regioselective Synthesis Context
Understanding the origin of the material aids in troubleshooting. The scaffold is typically synthesized via the condensation of methylhydrazine with 3-isopropyl-2,4-pentanedione.
-
The Problem: Methylhydrazine's terminal -NH₂ is more nucleophilic and attacks the less hindered carbonyl (adjacent to the methyl group) preferentially. This kinetic pathway favors the 1,3-dimethyl-5-isopropyl isomer (the impurity).
-
The Solution: Suppliers must use specific conditions (e.g., solvent control or pre-formed enaminones) to force the formation of the 1,5-dimethyl isomer, or separate it via careful distillation/chromatography. This explains the higher cost and lower availability of the 1,5-isomer.
Application Protocols
A. Amide Coupling (General Procedure)
The C4-amine is electron-rich but sterically flanked by the C3-isopropyl and C5-methyl groups. Standard HATU couplings may be sluggish.
-
Activation: Treat carboxylic acid (1.0 eq) with T3P (Propylphosphonic anhydride) (1.5 eq) and DIPEA (3.0 eq) in EtOAc or DMF.
-
Addition: Add 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (1.1 eq).
-
Condition: Stir at 50°C for 4-12 hours. T3P is superior to HATU for sterically hindered anilines as it produces fewer byproducts during extended heating.
B. Storage & Stability
-
Oxidation: Aminopyrazoles darken upon air exposure due to oxidation to azo/hydrazo species. Store under Argon/Nitrogen.
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
References
-
BLDpharm. Product Analysis: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (BD52196). Retrieved from
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry, 73(6), 2412–2415.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Synthesis. Organic Letters, 10(4), 605–608.
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 132026-74-5.
Sources
Methodological & Application
Application Notes and Protocols for High-Throughput Screening with 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine Libraries
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the oncology space where it is a key feature of many protein kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and high-throughput screening (HTS) of compound libraries based on the 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine scaffold. We present detailed protocols for library synthesis via parallel chemistry, robust HTS assay development for biochemical and cellular screening, and a rigorous data analysis and hit validation workflow to identify promising kinase inhibitor leads.
Introduction: The Pyrazole Scaffold as a Versatile Kinase Inhibitor Core
Protein kinases, key regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[3] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the adenine ring of ATP, has proven to be a highly effective framework for designing kinase inhibitors that compete for the ATP-binding site.[4] The simpler, yet structurally related, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine core offers several advantages for diversity-oriented synthesis:
-
Synthetic Tractability: The 4-amino group serves as a versatile chemical handle for introducing a wide array of substituents, allowing for the systematic modulation of physicochemical properties.
-
Proven Bioactivity: Pyrazole-containing compounds have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Src, and Aurora kinases.[1]
-
Favorable Drug-Like Properties: The pyrazole core can contribute to improved metabolic stability and desirable pharmacokinetic profiles.[1]
This guide outlines a strategic workflow for leveraging this scaffold in a kinase-focused drug discovery campaign, from library creation to validated hit identification.
Library Synthesis: A Modular Approach to Chemical Diversity
The power of HTS is maximized when screening a library of compounds with curated diversity around a core scaffold. The 4-amino group of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is an ideal point for diversification. We present three robust parallel synthesis protocols amenable to automation for generating amide, sulfonamide, and secondary amine libraries.
Protocol 1: Parallel Amide Library Synthesis
Amide bond formation is a reliable and widely used reaction in medicinal chemistry.[5] This protocol utilizes acyl chlorides or activated carboxylic acids to generate a diverse amide library.
Materials:
-
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
-
A diverse collection of acyl chlorides or carboxylic acids
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
96-well reaction blocks
Procedure:
-
In each well of a 96-well reaction block, dispense a solution of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM.
-
To each well, add a unique acyl chloride (1.1 eq) from a pre-formatted library plate, followed by DIPEA (1.5 eq).
-
Alternative for Carboxylic Acids: If using carboxylic acids, pre-activate by mixing the carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 15 minutes before adding to the amine solution.
-
Seal the reaction block and agitate at room temperature for 12-16 hours.
-
Quench the reaction by adding water.
-
Perform a liquid-liquid extraction. Add ethyl acetate to each well, agitate, and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing sodium sulfate.
-
Evaporate the solvent to yield the crude amide products.
-
Analyze a representative subset of compounds by LC-MS to confirm identity and assess purity. For HTS, compounds are typically used with purity >90%.
Protocol 2: Parallel Sulfonamide Library Synthesis
Sulfonamides are another key functional group in many approved drugs and provide different structural and electronic properties compared to amides.[6][7]
Materials:
-
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
-
A diverse collection of sulfonyl chlorides
-
Pyridine or DIPEA
-
Anhydrous DCM
-
96-well reaction blocks
Procedure:
-
Dispense a solution of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous DCM into each well of a 96-well reaction block.
-
Add pyridine (2.0 eq) to each well.
-
Add a unique sulfonyl chloride (1.2 eq) from a library plate to each well.
-
Seal the reaction block and agitate at room temperature for 16-24 hours.
-
Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over sodium sulfate in a filter plate.
-
Evaporate the solvent to yield the crude sulfonamide products.
-
Perform QC on a subset of the library via LC-MS.
Protocol 3: Parallel Reductive Amination for Secondary Amine Library
Reductive amination provides access to more flexible secondary amine linkers, which can explore different regions of a target's binding pocket.[8][9]
Materials:
-
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
-
A diverse collection of aldehydes or ketones
-
Reducing agent (e.g., Sodium triacetoxyborohydride - STAB)[8]
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
-
96-well reaction blocks
Procedure:
-
In each well of a 96-well reaction block, dispense a solution of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) and a unique aldehyde or ketone (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of acetic acid to each well.
-
Allow the imine formation to proceed by agitating at room temperature for 1-2 hours.
-
Add STAB (1.5 eq) to each well.
-
Seal the block and continue to agitate at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the products with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Perform QC on a subset of the library via LC-MS.
High-Throughput Screening (HTS) Campaign
The goal of the primary HTS is to efficiently identify "hits" from the synthesized library that modulate the activity of a target kinase. A robust and reproducible assay is paramount.
HTS Workflow Overview
A typical HTS campaign follows a standardized, automated workflow to ensure consistency and high throughput.
Caption: High-Throughput Screening (HTS) Workflow.
Assay Development and Choice of Technology
The choice of assay technology depends on the specific kinase and available reagents. The primary goal is to develop a robust, miniaturized assay with a Z'-factor > 0.5. The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls.
Table 1: Comparison of Common Biochemical Kinase HTS Assay Formats
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production, the universal product of kinase reactions. Luminescence is proportional to kinase activity. | Universal for all kinases, high sensitivity, tolerant to high ATP concentrations. | Can be susceptible to luciferase inhibitors (false positives). |
| TR-FRET (e.g., LanthaScreen®) | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., europium-labeled antibody) and an acceptor (e.g., fluorescent tracer or phosphorylated substrate). | Homogeneous ("mix-and-read"), ratiometric measurement reduces artifacts, high sensitivity. | Requires specific antibodies or fluorescently labeled tracers. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled peptide substrate upon phosphorylation and binding to a large antibody. | Homogeneous, cost-effective. | Smaller signal window, requires specific phospho-antibodies. |
Protocol 4: Example HTS Protocol - ADP-Glo™ Kinase Assay
This protocol is adapted for a generic serine/threonine kinase in a 384-well format.
Materials:
-
Kinase of interest
-
Peptide substrate
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
384-well low-volume white plates
-
Acoustic dispenser (e.g., Echo) or pin tool for compound transfer
Procedure:
-
Compound Plating: Prepare "assay-ready" plates by dispensing 50 nL of each library compound (typically at 10 mM in DMSO) into the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume. Control wells receive 50 nL of DMSO (negative control) or Staurosporine (positive control).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate must be determined empirically during assay development to be at or below their respective Km values.
-
Using a multi-channel dispenser, add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
-
Signal Readout: Incubate for 30-60 minutes at room temperature and read the luminescence on a plate reader.
Data Analysis and Hit Identification
HTS generates vast amounts of data that require systematic analysis to identify statistically significant hits.
Quality Control
For each plate, calculate the Z'-factor to ensure data quality:
Z'-factor = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )
Where σ is the standard deviation, μ is the mean, pos refers to the positive control (e.g., Staurosporine, maximum inhibition), and neg refers to the negative control (DMSO, no inhibition). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[10]
Hit Selection using Z-score
Raw data from each plate should be normalized to account for plate-to-plate variability. The Z-score is a common method for this normalization.[11][12][13]
Z-score = (x - μ_plate) / σ_plate
Where x is the raw value for a compound, and μ_plate and σ_plate are the mean and standard deviation of all sample wells on that plate, respectively.
A "hit" is typically defined as a compound with a Z-score ≤ -3 (for inhibitors), indicating its activity is three standard deviations below the plate mean.
Hit Validation and Characterization Cascade
Primary hits have a high rate of being false positives. A rigorous validation cascade is essential to confirm activity, rule out artifacts, and establish a preliminary structure-activity relationship (SAR).
Caption: Hit Validation and Characterization Cascade.
Protocol 5: Dose-Response and IC₅₀ Determination
Confirmed hits must be tested over a range of concentrations to determine their potency (IC₅₀).
Procedure:
-
Select confirmed hits from the primary screen.
-
Perform a serial dilution of each hit (e.g., 10-point, 3-fold dilution starting from 50 µM).
-
Test these concentrations in the primary kinase assay in triplicate.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[14][15]
Protocol 6: Orthogonal Biochemical Assay
To eliminate false positives resulting from assay-specific interference, hits should be confirmed in an orthogonal assay that uses a different detection technology.[16] For example, if the primary screen was luminescence-based (ADP-Glo™), an orthogonal assay could be TR-FRET-based, measuring substrate phosphorylation directly.
Protocol 7: Cell-Based Target Engagement Assay
A critical step is to determine if a compound that is active in a biochemical assay can engage its target in a cellular environment.[17][18][19] The NanoBRET™ Target Engagement assay is a powerful tool for this.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific kinase target in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase is added to the cells. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.[20]
Procedure (abbreviated):
-
Transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the cells in a 384-well white plate.
-
Add the NanoBRET™ tracer and varying concentrations of the test compound.
-
Incubate for 2 hours at 37°C.
-
Add the Nano-Glo® substrate and read both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio and determine the IC₅₀ for target engagement.
Conclusion and Future Directions
The 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the efficient generation of diverse chemical libraries and their subsequent evaluation in a comprehensive HTS and hit validation cascade. By integrating parallel synthesis, state-of-the-art screening technologies, and a rigorous, multi-step validation process, researchers can confidently identify high-quality, cell-active hits. These validated hits serve as the foundation for lead optimization campaigns, ultimately accelerating the journey toward new therapeutic agents.
References
-
Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Eurofins Discovery. Retrieved February 21, 2026, from [Link]
-
Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology. Retrieved February 21, 2026, from [Link]
-
On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development. Retrieved February 21, 2026, from [Link]
- Hussein, M. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-48.
-
Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. (n.d.). INEOS OPEN. Retrieved February 21, 2026, from [Link]
-
Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved February 21, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved February 21, 2026, from [Link]
-
Hit Selection in High-Throughput Screening. (2023, March 9). News-Medical.net. Retrieved February 21, 2026, from [Link]
- Mubeen, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e126.
-
Hit selection. (2023, December 2). In Wikipedia. Retrieved February 21, 2026, from [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. (n.d.). Eurofins Discovery. Retrieved February 21, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved February 21, 2026, from [Link]
- Zhang, X. D. (2011). Illustration of SSMD, z score, SSMD, z score, and t statistic for hit selection in RNAi high-throughput screens. Journal of Biomolecular Screening, 16(7), 775-785.
- Al-Sanea, M. M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(3), 102989.
- Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 411-417.
- Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1121.
- Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. (2017). SLAS Discovery, 22(6), 737-746.
-
One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Primary hit screening, hit validation, and relative rank affinity for... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
- Tandon, M., et al. (2013). New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. PLOS ONE, 8(9), e75601.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry, 64(15), 11215-11244.
- Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2019). Journal of the Mexican Chemical Society, 63(2), 112-124.
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved February 21, 2026, from [Link]
-
Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved February 21, 2026, from [Link]
-
Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Kinase inhibition assay. Determination of IC50 in dose–response curves... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. (2023, April 17). YouTube. Retrieved February 21, 2026, from [Link]
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 25698-25709.
-
Dose-response curves for the determination of IC50 values of 4a (A) and... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Steady- state enzyme kinetics. (2021, June 17). The University of Bath's research portal. Retrieved February 21, 2026, from [Link]
-
Dose-Response Curve Analysis. (2018, April 10). RPubs. Retrieved February 21, 2026, from [Link] Dose-Response
- Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry, 12, 1386631.
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Retrieved February 21, 2026, from [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9576-9585.
- In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014). International Journal of Molecular Sciences, 15(3), 3982-3996.
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(2), 438.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026, January 27). BellBrook Labs. Retrieved February 21, 2026, from [Link]
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Molecules, 22(5), 724.
-
High-Throughput Screening for Kinase Inhibitors. (2008, May 12). Drug Discovery and Development. Retrieved February 21, 2026, from [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved February 21, 2026, from [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 1018-1057.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 21, 2026, from [Link]
Sources
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. asiaresearchnews.com [asiaresearchnews.com]
- 6. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. ineosopen.org [ineosopen.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. assay.dev [assay.dev]
- 12. news-medical.net [news-medical.net]
- 13. Hit selection - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. RPubs - Dose-Response Curve Analysis [rpubs.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
The Versatile Scaffold: Application Notes for 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and capacity for diverse biological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of clinically approved drugs and investigational agents.[1][3] Its applications span a wide therapeutic spectrum, including anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][3] Within this esteemed class of compounds, 4-aminopyrazoles have emerged as particularly valuable pharmacophores, frequently employed as key building blocks in the development of targeted therapies, most notably protein kinase inhibitors.[1][2]
This technical guide delves into the medicinal chemistry applications of a specific, yet representative, member of this family: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine . While direct literature on this exact molecule is sparse, its structural motifs suggest significant potential as a scaffold for kinase inhibitor discovery and as a versatile intermediate for the synthesis of compound libraries. This document will, therefore, extrapolate from the rich body of knowledge on analogous 1,3,5-trisubstituted 4-aminopyrazoles to provide a comprehensive overview of its synthesis, potential applications, and detailed protocols for its use in a research and drug development setting.
The Strategic Importance of the 4-Aminopyrazole Core
The 4-aminopyrazole moiety is a highly sought-after structural unit in drug design. The amino group at the C4 position provides a crucial vector for chemical modification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[4] This functional handle enables the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical for optimizing drug-like characteristics.
Furthermore, the 4-amino group can participate in key hydrogen bonding interactions with biological targets, a feature that is particularly exploited in the design of ATP-competitive kinase inhibitors. The pyrazole ring itself is an excellent bioisostere for other aromatic systems and its N1 and N2 nitrogens can also engage in important interactions within a protein's active site.
Synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine and Its Analogs
The synthesis of 1,3,5-trisubstituted 4-aminopyrazoles can be achieved through several established synthetic routes. A common and adaptable strategy involves the construction of a 4-nitropyrazole intermediate, followed by reduction to the corresponding 4-amine. This approach offers the flexibility to introduce the desired substituents at the N1, C3, and C5 positions.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine.
Protocol 1: Synthesis of 1-Isopropyl-3,5-dimethyl-4-nitro-1H-pyrazole
This protocol describes a general method for the synthesis of the 4-nitro pyrazole precursor.
Materials:
-
Isopropylhydrazine
-
3-Methyl-2,4-pentanedione (acetylacetone)
-
Ethanol
-
Glacial Acetic Acid
-
Fuming Nitric Acid
-
Sulfuric Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Pyrazole Ring Formation:
-
To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
To this solution, add 3-methyl-2,4-pentanedione (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product, 1-isopropyl-3,5-dimethyl-1H-pyrazole, by vacuum distillation or column chromatography.
-
-
Nitration:
-
In a flask cooled to 0 °C in an ice bath, slowly add concentrated sulfuric acid.
-
To the cold sulfuric acid, add the 1-isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) dropwise, ensuring the temperature remains below 10 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-3,5-dimethyl-4-nitro-1H-pyrazole.
-
Protocol 2: Reduction to 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
This protocol outlines the reduction of the nitro-pyrazole to the target amine.
Materials:
-
1-Isopropyl-3,5-dimethyl-4-nitro-1H-pyrazole
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas Source
-
Celite
Procedure:
-
Dissolve the 1-isopropyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine.
Application in Kinase Inhibitor Discovery
The 4-aminopyrazole scaffold is a well-established core for the development of protein kinase inhibitors. The substituents at the N1, C3, and C5 positions play a crucial role in determining the potency and selectivity of these inhibitors by occupying different pockets within the ATP-binding site of the kinase.
-
N1-substituent (Isopropyl group): This group often projects into the solvent-exposed region of the ATP-binding site and can be modified to enhance solubility and pharmacokinetic properties.
-
C3-substituent (Isopropyl group): This larger alkyl group can occupy a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. The choice of this group is critical for targeting specific kinases. For instance, in some cyclin-dependent kinase (CDK) inhibitors, a larger group at this position is favored.
-
C5-substituent (Methyl group): This smaller group can also interact with hydrophobic residues in the active site.
-
C4-amino group: This group typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors.
Derivatization for Structure-Activity Relationship (SAR) Studies
The 4-amino group of 3-isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is a versatile handle for creating a library of analogs for SAR studies. Common derivatization reactions include acylation, sulfonylation, and reductive amination.
Protocol 3: Acylation of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
This protocol provides a general method for the synthesis of amide derivatives.
Materials:
-
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
-
Acyl chloride or carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve 3-isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (1.0 eq) in DCM and add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the corresponding amide derivative.
Application in a Kinase Activity Assay
Once a library of derivatives is synthesized, they can be screened for their ability to inhibit the activity of a target kinase. A common method for this is a biochemical kinase activity assay, such as an ADP-Glo™ Kinase Assay.
Conceptual Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Data Presentation: Hypothetical SAR Data
To illustrate how SAR data for a series of derivatives might be presented, the following table shows hypothetical inhibitory concentrations (IC50) for a series of analogs against a target kinase.
| Compound ID | R Group (at C4-Amine) | Kinase X IC50 (nM) |
| 1 | H | >10,000 |
| 2a | Acetyl | 5,200 |
| 2b | Benzoyl | 1,500 |
| 2c | 4-Chlorobenzoyl | 450 |
| 2d | 4-Methoxybenzoyl | 2,800 |
| 3a | Methanesulfonyl | 8,900 |
| 3b | Benzenesulfonyl | 3,100 |
Conclusion
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine represents a valuable, albeit under-documented, chemical scaffold with significant potential in medicinal chemistry. Its structural features are highly amenable to the synthesis of libraries for SAR studies, particularly in the pursuit of novel kinase inhibitors. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the utility of this and related 4-aminopyrazole derivatives in their discovery programs. The versatility and proven track record of the 4-aminopyrazole core underscore its continued importance in the development of new therapeutic agents.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(8):3545. doi:10.3390/molecules28083545. Available from: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available from: [Link]
-
Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. 2020;11(10):1937-1943. doi:10.1021/acsmedchemlett.0c00517. Available from: [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. 2022;27(22):7789. doi:10.3390/molecules27227789. Available from: [Link]
-
Najminejad, Z., Azarifar, D., & Golbaghi, M. (2023). Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research. Available from: [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry. 2021;19(4):856-860. doi:10.1039/D0OB02325A. Available from: [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Catalysts. 2024;14(4):263. doi:10.3390/catal14040263. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC. 2018;2018(4):1-26. doi:10.24820/ark.5550190.p010.428. Available from: [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. 2014;6(7):1858-1863. Available from: [Link]
-
Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. 2012;55(10):4872-4876. doi:10.1021/jm3003944. Available from: [Link]
-
4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry. 2006;49(22):6500-6509. doi:10.1021/jm0605740. Available from: [Link]
-
Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(42), 33261–33264. Available from: [Link]
-
Recent developments in aminopyrazole chemistry. ResearchGate. Available from: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. 2021;64(23):17168-17192. doi:10.1021/acs.jmedchem.1c01377. Available from: [Link]
-
Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Available from: [Link]
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.
-
Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. 2015;7(1):2-17. doi:10.4103/0975-7406.148758. Available from: [Link]
-
5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. ResearchGate. Available from: [Link]
-
Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
4-AMino-1-phenylpyrazolo[3,4-d]pyriMidine. Selleckchem.com. Available from: [Link]
-
Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry. 2017;125:688-698. doi:10.1016/j.ejmech.2016.10.050. Available from: [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. 2014;6(5):981-987. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. 2015;5(10):7309-7316. doi:10.1039/C4RA12937A. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
Welcome to the technical support guide for the synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and improve the yield and purity of this valuable heterocyclic intermediate. We will explore the underlying chemistry of each synthetic step, provide actionable troubleshooting advice, and present optimized protocols grounded in established literature.
The synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is typically achieved through a robust three-step sequence. This guide is structured to follow this synthetic logic, addressing potential issues at each stage.
Overall Synthetic Workflow
The pathway involves the initial formation of the pyrazole core via a Knorr-type cyclocondensation, followed by electrophilic nitration at the C4 position, and concluding with the reduction of the nitro group to the target primary amine.
Technical Support Center: Purification of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
Status: Operational Ticket ID: PYR-ISO-4AM-PUR Subject Matter Expert: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (MW: ~153.22 g/mol ).[1] This compound is a critical scaffold in kinase inhibitor discovery (e.g., BET, RET, or ALK inhibitors).
Crucial Warning: This molecule is an electron-rich aminopyrazole. It is highly susceptible to oxidative degradation (turning red/brown/black) upon exposure to air and light. Furthermore, the synthesis often yields a mixture of regioisomers (1,5-dimethyl vs. 1,3-dimethyl) which are difficult to separate.
This guide prioritizes purity preservation and regioisomer separation .
Module 1: Chemical Stability & Handling (The "Red" Problem)
User Complaint: "My product turned from off-white to dark brown overnight. Is it ruined?"
Diagnosis: Aminopyrazoles are electron-rich heteroaromatics. The color change indicates the formation of diazenyl radicals or oxidative coupling products (azo dimers). While the bulk material may still be intact, the surface impurities are autocatalytic.
Protocol: Stabilization Workflow
-
Inert Atmosphere: All purification steps (filtration, drying) must occur under Nitrogen (
) or Argon. -
Salt Formation (Recommended): The free base is an oil or low-melting solid prone to oxidation. Convert it to the Hydrochloride (HCl) salt immediately for long-term stability. The salt is a stable, white crystalline solid.
-
Additives: If storing the free base in solution, add 0.1% w/v Ascorbic Acid or BHT (Butylated hydroxytoluene) as a radical scavenger.
Module 2: Purification Techniques (Troubleshooting & FAQs)
Method A: Acid-Base Extraction (The "Workhorse" Method)
Best for: Removing non-basic impurities (unreduced nitro compounds, starting materials).
Q: My crude reaction mixture is yellow. How do I clean it without a column? A: The yellow color is likely the unreduced 4-nitropyrazole precursor. Use the basicity of the amine to separate it.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract with 1M HCl (aq) (
).-
Chemistry: The amine protonates (
) and moves to the aqueous layer. The nitro impurity and non-basic tars stay in the organic layer.
-
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc (
) to remove trapped organics. -
Basification (Critical Step): Cool the aqueous layer to
. Slowly add 10M NaOH or Sat. until pH > 10.-
Observation: The solution will become cloudy as the free amine precipitates/oils out.
-
-
Re-extraction: Extract the cloudy aqueous mix with Dichloromethane (DCM) (
).[2] -
Drying: Dry over
(Sodium Sulfate) and concentrate under reduced pressure (keep bath ).
Method B: Separation of Regioisomers (The "Isomer" Problem)
Best for: Separating the 1,5-dimethyl isomer from the 1,3-dimethyl byproduct.
Q: NMR shows a second set of peaks (~10-15%). I can't separate them.
A: This is the 1,3-dimethyl-5-isopropyl regioisomer. It forms during the initial hydrazine condensation. They have very similar polarities (
Strategy 1: Selective Crystallization (HCl Salt) The 1,5-isomer often forms a more stable lattice due to symmetry/packing.
-
Dissolve the free base mixture in minimal Ethanol (EtOH) .
-
Add 1.1 equivalents of 4M HCl in Dioxane .
-
Add Diethyl Ether (
) or Heptane dropwise until turbid. -
Cool to
overnight. -
Filter the precipitate. The solid is usually enriched in the desired isomer.
Strategy 2: Flash Chromatography (Silica) If crystallization fails, use a buffered silica column to prevent "streaking" of the amine.
-
Stationary Phase: Silica Gel (230-400 mesh).[3]
-
Mobile Phase: DCM : MeOH :
(95 : 4.5 : 0.5). -
Tip: The Ammonium Hydroxide (
) is crucial. It deprotonates the silica silanols, sharpening the amine peak.
Data: Isomer Identification (1H NMR in
| Feature | 3-Isopropyl-1,5-dimethyl (Target) | 5-Isopropyl-1,3-dimethyl (Impurity) |
|---|
| N-Methyl (
Module 3: Visual Workflows
Figure 1: Purification Decision Matrix
Caption: Logic flow for selecting the optimal purification method based on impurity profile.
Figure 2: Acid-Base Extraction Mechanism
Caption: Chemical species distribution during pH swing extraction.
Module 4: Analytical Specifications (QC)
Before releasing the compound for biological assay, verify against these metrics:
| Property | Specification | Method |
| Appearance | White to off-white crystalline solid (HCl salt) | Visual |
| Purity (HPLC) | > 98.0% (AUC) | C18 Column, |
| Residual Solvent | < 5000 ppm (EtOH/EtOAc) | GC-Headspace |
| Identity | Conforms to structure | 1H NMR, MS ( |
References
-
Separation of Pyrazole Isomers: Rusak, V.V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry, 2015.[4]
-
Synthesis & Regioselectivity: BenchChem Technical Support. "Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole."
-
Oxidation Prevention: ResearchGate Forum. "How to prevent/minimize rapid air oxidation of 4-aminopyrazole."
-
General Properties: PubChem. "C-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)-methylamine Data."
-
Kinase Inhibitor Context: Dinér, P., et al. "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors."[5] Journal of Medicinal Chemistry, 2012.[5]
Sources
- 1. C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine | C8H15N3 | CID 23005599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Common byproducts in 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine synthesis
Status: Operational | Tier: Level 3 Engineering Support Topic: Synthesis Optimization, Impurity Profiling, and Troubleshooting
Executive Summary
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (CAS: Customary Intermediates) is a critical scaffold in the synthesis of BET bromodomain inhibitors and PLK1 kinase inhibitors. Its synthesis is deceptively simple but fraught with regioselectivity challenges. The primary failure mode in this workflow is not the yield, but the formation of the regioisomeric impurity (1,3-dimethyl-5-isopropyl-1H-pyrazol-4-amine) , which is chemically distinct but physically nearly identical to the target.
This guide addresses the three critical phases of production:
-
Regiocontrol during the Knorr cyclization.
-
Impurity Management during nitration/reduction.
-
Stability of the free amine.
Module 1: The Regioisomer Challenge
The Issue: You reacted 4-methyl-2,4-dioxopentane (isobutyrylacetone) with methylhydrazine, but your product's melting point is off, or downstream biological data is inconsistent.
Root Cause Analysis: The reaction of an unsymmetrical 1,3-diketone with methylhydrazine produces two isomers.
-
Target (Isomer A): 1,5-dimethyl-3-isopropylpyrazole. (Requires NH₂ attack at the hindered isobutyryl carbonyl).
-
Impurity (Isomer B): 1,3-dimethyl-5-isopropylpyrazole. (Requires NH₂ attack at the accessible acetyl carbonyl).
Thermodynamics and kinetics often favor Isomer B (the impurity) because the terminal hydrazine amine (-NH₂) is the most nucleophilic site and naturally attacks the least hindered ketone (acetyl group) first.
Visualizing the Pathway
Figure 1: Bifurcation of the Knorr Pyrazole Synthesis. The steric bulk of the isopropyl group directs the nucleophilic attack, often favoring the impurity.
Troubleshooting & Identification
Q: How do I know which isomer I have? A: 1H NMR is the only reliable rapid method. You must look for the NOE (Nuclear Overhauser Effect) or specific shift differences.
| Feature | Target (1,5-Dimethyl) | Impurity (1,3-Dimethyl) |
| Structure | N-Methyl is adjacent to C-Methyl. | N-Methyl is adjacent to C-Isopropyl. |
| NOE Signal | Strong correlation between N-Me and C-Me protons. | Strong correlation between N-Me and C-iPr (methine) proton. |
| C-Me Shift | Typically ~2.15 - 2.20 ppm. | Typically ~2.25 - 2.30 ppm (deshielded by N-lone pair). |
| Separation | Elutes 2nd on Silica (usually). | Elutes 1st on Silica (less polar). |
Corrective Action: If you have a mixture (e.g., 60:40), recrystallization is rarely sufficient due to isomorphism.
-
Flash Chromatography: Use a gradient of Hexane:EtOAc (Start 95:5, end 50:50). The impurity (1,3-dimethyl) usually elutes first because the N-methyl group shields the polar core more effectively than in the 1,5-isomer.
-
Distillation: Feasible only on large scale. The 1,3-isomer has a slightly lower boiling point due to reduced dipole moment.
Module 2: Nitration & Reduction Protocols
The Issue: The reduction of the intermediate 4-nitropyrazole yields a red/brown oil instead of a white/off-white solid, or the yield is low.
Common Byproducts:
-
Azo-dimers (Red/Orange): Formed via the condensation of a nitroso intermediate with an amine product.
-
Hydroxylamines: Incomplete reduction.
Protocol: Catalytic Hydrogenation (The "Clean" Route)
Recommended for >98% purity requirements.[1]
-
Substrate: Dissolve 3-isopropyl-1,5-dimethyl-4-nitropyrazole (10 mmol) in MeOH (50 mL).
-
Catalyst: Add 10 wt% Pd/C (50% wet).
-
Conditions: Hydrogen balloon (1 atm) is usually sufficient. Stir vigorously at RT for 4-6 hours.
-
Critical Check: Monitor TLC.[2] The amine is highly polar and will streak near the baseline in non-polar solvents. Use DCM:MeOH:NH₃ (90:9:1) to visualize.
-
-
Workup: Filter through Celite under Nitrogen (Pyrophoric risk!). Concentrate immediately.
Protocol: Fe/NH₄Cl Reduction (The "Robust" Route)
Recommended if the starting material contains sulfur traces or if Pd/C fails.
-
Mix: Nitro compound (1 eq) in EtOH/Water (3:1) .
-
Add: Iron powder (5 eq) and Ammonium Chloride (3 eq).
-
Heat: Reflux (80°C) for 2 hours.
-
Troubleshooting: If the reaction stalls, add 1-2 drops of HCl to activate the iron surface.
-
Workup: Filter hot. Basify filtrate with NaHCO₃ before extraction to ensure the amine is free-based.
Troubleshooting Decision Tree
Figure 2: Visual troubleshooting for the reduction step. Red color indicates azo-coupling side reactions.
Module 3: Storage & Stability FAQs
Q: My product turned brown after 24 hours on the bench. Is it ruined? A: Likely surface oxidation. Aminopyrazoles are electron-rich and prone to air oxidation.
-
Fix: Wash the solid with cold ether.
-
Prevention: Store under Argon at -20°C. Conversion to the Hydrochloride salt (using HCl in Dioxane) significantly increases shelf-life stability.
Q: Can I use the crude amine for the next step (e.g., Amide coupling)? A: Yes, but remove the iron/tin residues first. Metal salts can chelate your catalyst in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig). If you used Fe/HCl, perform an EDTA wash during workup.
References
-
BenchChem Technical Support. (2025).[2] Column chromatography conditions for separating pyrazole isomers. Retrieved from BenchChem.com.
-
National Institutes of Health (NIH). (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.[3] J Med Chem. Link
-
Organic Syntheses. (2014). Synthesis of 3(5)-Aminopyrazole.[4][5][6] Org.[2][6] Synth. Link
-
Royal Society of Chemistry. (2022). Regiodivergent Synthesis of N-Methylpyrazoles.[7] J. Org. Chem. Link
-
ResearchGate. (2017). Reduction of nitro group to amine group protocols.[8][9]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1 H-pyrrole-2,3-dione and Methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. The formation of regioisomers is a common hurdle in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. Since different regioisomers can possess vastly different biological, physical, and toxicological properties, achieving high regioselectivity is often paramount for success in drug discovery and materials science.[1]
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges effectively.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing regioselectivity in pyrazole synthesis.
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation critical?
A1: In pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring.[1] This issue typically arises from the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The reaction can proceed via two different pathways, leading to two distinct products, as illustrated in the Knorr synthesis.[1][2]
Controlling which regioisomer is formed is critical because the specific arrangement of substituents dramatically influences the molecule's properties. In pharmaceutical development, for example, one regioisomer may exhibit potent therapeutic activity while the other could be inactive or even toxic.[1] Therefore, obtaining a single, desired regioisomer in high purity is essential for reliable downstream applications.
Q2: What is the Knorr pyrazole synthesis, and what primary factors influence its regioselectivity?
A2: The Knorr pyrazole synthesis is a foundational method for preparing pyrazoles, involving the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][4] When an unsymmetrical dicarbonyl and a substituted hydrazine are used, the reaction's regioselectivity is governed by a complex interplay of several factors:[1][2][5]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block one reaction site, thereby directing the nucleophilic attack to the less sterically hindered carbonyl group.[1][5]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups increase the partial positive charge on a carbonyl carbon, making it a more favorable site for nucleophilic attack, whereas electron-donating groups have the opposite effect.[1][5]
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, providing a powerful handle for control.[1][2][5]
-
Solvent: The choice of solvent can have a profound impact on the reaction pathway and, consequently, the regioisomeric ratio.[1][2]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which may affect the final product distribution.[1]
Q3: How do steric and electronic effects of substituents dictate the reaction's outcome?
A3: The initial step of the condensation is the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The regiochemical outcome is often determined by which carbonyl is attacked first.
-
Electronic Control: In a dicarbonyl like trifluoroacetylacetone (CF₃COCH₂COCH₃), the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic than the one next to the methyl (CH₃) group. Therefore, the initial nucleophilic attack from the hydrazine will preferentially occur at this more electron-deficient carbon.
-
Steric Control: If one of the carbonyls is flanked by a bulky group (e.g., a tert-butyl group), the hydrazine will preferentially attack the less sterically encumbered carbonyl, even if it is slightly less electrophilic. The interplay between these two effects determines the final product ratio.
Q4: What is the role of reaction pH in controlling regioselectivity?
A4: The pH of the reaction medium directly influences the nucleophilicity of the substituted hydrazine (R-NH-NH₂).
-
Under Acidic Conditions: The more basic terminal nitrogen (NH₂) is preferentially protonated. This protonation reduces its nucleophilicity, leaving the internal nitrogen (-NH-) as the more active nucleophile for the initial attack on the dicarbonyl compound.[1][5] This principle can be exploited by using hydrazine salts (e.g., arylhydrazine hydrochlorides) to favor the formation of one regioisomer.[6][7]
-
Under Neutral or Basic Conditions: The terminal NH₂ group is more nucleophilic and less sterically hindered, and will typically be the first to attack the more electrophilic carbonyl carbon.[5][8]
By carefully selecting the pH, one can modulate the reactive species in solution and steer the reaction towards the desired product.
Q5: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A5: Yes, when the Knorr synthesis fails to provide adequate selectivity, several other powerful methods can be employed:
-
1,3-Dipolar Cycloadditions: This approach, which often involves the reaction of a diazo compound with an alkyne or alkene, builds the pyrazole ring through a different mechanistic pathway and can offer excellent control over regioselectivity.[5][9][10]
-
Synthesis from Hydrazones and Nitroolefins: This method provides a regioselective route to 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles, avoiding the common pitfalls of the Knorr synthesis.[11]
-
Use of Dicarbonyl Surrogates: Instead of a symmetrical 1,3-diketone, substrates with pre-defined differences in reactivity, such as β-enaminones or α-oxoketene N,S-acetals, can be used to force the reaction to proceed with a specific and high regioselectivity.[5]
PART 2: Troubleshooting Guide
This section provides solutions to common problems encountered during pyrazole synthesis.
Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers.
This is a frequent problem when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.[5]
Solutions:
-
Solvent Modification: This is one of the most effective and easily implemented strategies. Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These non-nucleophilic solvents can dramatically improve regioselectivity by preventing competitive reactions with the solvent and altering the reaction environment.[1][12]
-
pH Adjustment: Systematically vary the pH of the reaction.
-
Add a catalytic amount of acid (e.g., acetic acid) to favor attack by the internal nitrogen of the substituted hydrazine.
-
Use the hydrazine as its hydrochloride salt to enforce protonation of the terminal nitrogen.[6][7]
-
Conversely, running the reaction under basic conditions may favor attack by the more nucleophilic terminal nitrogen.[5]
-
-
Temperature Control: Investigate the effect of temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. The optimal temperature must be determined empirically.[1]
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric properties of your substrates favor the unwanted pathway under standard conditions.[1]
Solutions:
-
Re-evaluate Starting Materials: If synthetically feasible, modify the substituents on your 1,3-dicarbonyl or hydrazine. For instance, introducing a bulkier group or a more potent electron-withdrawing group can fundamentally alter the regiochemical preference.[1]
-
Change the Synthetic Strategy: This is often the most robust solution. Instead of forcing a low-selectivity Knorr condensation, switch to a more regiocontrolled method.
-
Use of Protecting Groups: In complex syntheses, it may be possible to temporarily protect one of the carbonyl groups, forcing the hydrazine to react at the desired position. This adds steps to the synthesis but can provide absolute control.[1]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
When a reaction cannot be optimized to produce a single isomer, efficient separation is the only recourse.
Solutions:
-
Flash Column Chromatography: This is the most common laboratory-scale method for separating regioisomers.[1][14] Success depends on finding a solvent system that provides a sufficient difference in retention factor (ΔRf) between the isomers on a TLC plate.
-
Pro-Tip: If the isomers are not soluble in your chosen mobile phase, use the "dry loading" technique. Dissolve the crude mixture in a strong solvent (e.g., DCM or MeOH), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder to load onto the column.[15]
-
-
Fractional Crystallization: If the regioisomers have different solubility profiles, this technique can be highly effective. It involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may cause the less soluble isomer to crystallize out preferentially.[1]
-
Supercritical Fluid Chromatography (SFC): For particularly challenging separations where HPLC and flash chromatography fail, SFC can offer superior resolution and faster run times.[1]
PART 3: Experimental Protocols & Data
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
This protocol demonstrates the use of a fluorinated alcohol to significantly enhance the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine.[1][5][12]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 equiv) in HFIP or TFE to a concentration of approximately 0.2 M.[1]
-
Add the substituted hydrazine (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][5]
-
Upon completion, remove the fluorinated solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.
Data Presentation: Impact of Solvent on Regioselectivity
The following table summarizes reported data on the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, highlighting the dramatic effect of fluorinated solvents.
| Solvent | Temperature (°C) | Ratio of 3-CF₃ Isomer : 5-CF₃ Isomer | Reference |
| Ethanol (EtOH) | Room Temp | ~1:1 (low selectivity) | [12] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85 : 15 | [12] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | >95 : 5 (high selectivity) | [12] |
Protocol 2: Separation of Pyrazole Regioisomers by Flash Chromatography
This protocol provides a general workflow for separating a mixture of pyrazole regioisomers.[1][15]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (standard grade, 230-400 mesh)
-
Appropriate solvent system (e.g., Hexane/Ethyl Acetate) determined by TLC analysis
-
Flash chromatography system or glass column
Procedure:
-
Solvent System Optimization: Using TLC, test various solvent systems to find one that gives good separation between the two regioisomer spots (aim for a ΔRf of >0.1).
-
Sample Preparation (Dry Loading): Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10 mL of Dichloromethane). Add silica gel (e.g., 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Carefully add the dry-loaded sample powder to the top of the packed column, creating a uniform, flat layer.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) or using a single optimized isocratic mixture.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure, separated isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.
PART 4: Visual Aids
Diagram 1: General Mechanism of Knorr Pyrazole Synthesis
Caption: Knorr synthesis pathways leading to two possible regioisomers.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available from: [Link]
-
Black, G. P., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances. Available from: [Link]
-
Wang, L., et al. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-60. Available from: [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. Available from: [Link]
-
da Silva, J. L., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 24(17), 3076. Available from: [Link]
-
Emamian, S. R., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]
-
Patel, H. R., et al. (2023). One-pot regioselective synthesis of pyrazole derivatives 96. ResearchGate. Available from: [Link]
-
Wan, J.-P., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 253. Available from: [Link]
-
Belskaya, N. P., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4998. Available from: [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. Available from: [Link]
-
Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles 12–14 from enones 4. (n.d.). ResearchGate. Available from: [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2012). UAB Divulga. Available from: [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). PDF. Available from: [Link]
-
Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). International Journal of Scientific Research in Engineering and Management. Available from: [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Available from: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]
-
Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Aggarwal, R., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International. Available from: [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available from: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). ResearchGate. Available from: [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from: [Link]
-
Belskaya, N. P., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6682. Available from: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. Available from: [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (n.d.). AJOL.info. Available from: [Link]
-
Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 135. Available from: [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. name-reaction.com [name-reaction.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F [pubs.rsc.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Side Reactions in the Amination of Pyrazoles
Status: Operational Ticket ID: PYR-AMN-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Catalyst Poisoning, and Protodehalogenation in Pyrazole Amination
Introduction: The Pyrazole Paradox
Pyrazoles are deceptive. While structurally simple, they possess a "Schrödinger’s Reactivity" due to their ambident nature. They contain a pyrrole-like nitrogen (
When attempting amination, researchers often encounter a "Regioselectivity Crisis" or "Catalytic Death." This guide deconstructs these failure modes, providing mechanistic insights and validated protocols to ensure the installation of the amino group exactly where intended.
Module 1: The Regioselectivity Crisis ( - vs. -Amination)
User Complaint: "I attempted a Buchwald-Hartwig coupling on 4-bromopyrazole, but I isolated the
Root Cause Analysis
The pyrazole ring presents two competing nucleophilic sites:[1]
-
(The NH group): Highly nucleophilic, especially under basic conditions used in cross-coupling. It readily undergoes
-arylation ( or Pd-catalyzed). -
(The Carbon center): The target forngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -amination.
Unless the
Troubleshooting Workflow
| Symptom | Diagnosis | Corrective Action |
| Product is an | Competitive | Mandatory Protection: Block |
| Mixture of | Tautomerization issues in substituted pyrazoles. | Steric Locking: Use an |
| No Reaction (Unprotected substrate) | Catalyst poisoning by | Ligand Switch: Switch to bulky biaryl phosphines (e.g., |
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision logic to avoid unintended N-functionalization.
Module 2: Catalyst Poisoning & Protodehalogenation
User Complaint: "My Buchwald coupling stalled. NMR shows unreacted starting material and some de-halogenated pyrazole (H instead of Br)."
Mechanism of Failure
-
The "Pd-Sink" Effect (Poisoning): The pyridine-like nitrogen (
) is a potent -donor. It binds to the Pd(II) center, displacing phosphine ligands and forming a stable, unreactive (Pyrazole)2-Pd-X complex. This removes active catalyst from the cycle.[2] -
Protodehalogenation: Instead of reductive elimination to form the C-N bond, the Pd-Aryl intermediate undergoes
-hydride elimination (from the amine or solvent) or protonolysis, replacing the Halogen with Hydrogen.
Technical Solutions
1. Overcoming Catalyst Poisoning
-
The "Bulky Shield" Strategy: Use ligands like
BuDavePhos or BrettPhos . Their immense steric bulk prevents the flat pyrazole ring from approaching the Pd center to coordinate at , while still allowing the oxidative addition of the C-Br bond. -
Substrate Engineering: Use 1-Trityl-4-halo-pyrazoles .[3][4] The massive trityl group at
shields the adjacent , preventing coordination to the metal.
2. Stopping Protodehalogenation
-
Solvent Choice: Avoid alcohols (isopropanol, ethanol) which act as hydride sources. Use aprotic, non-polar solvents like Toluene or Dioxane .
-
Halide Selection: Paradoxically, 4-Bromo is often superior to 4-Iodo . Iodide ions can bridge Pd centers, forming inactive dimers. If using iodides, add excess ligand or silver salts (AgOTf) to scavenge I-.
Visual Logic: The Catalyst Death Spiral
Figure 2: Competing pathways leading to catalyst deactivation and side products.
Module 3: Electrophilic C-H Amination (Metal-Free)
User Complaint: "I tried direct C-H amination using azodicarboxylates (DEAD). I got a mixture of mono- and bis-aminated products."
The Issue: Over-Functionalization
Electrophilic amination (using DEAD/DIAD) relies on the electron-rich nature of the pyrazole.
-
Mechanism: Friedel-Crafts type attack of the pyrazole
on the azo-nitrogen. -
Side Reaction: If
is blocked or if conditions are too aggressive, reaction may occur at (if unprotected) or lead to double addition if multiple electron-rich sites exist.
Optimization Table: Electrophilic Amination
| Parameter | Recommendation | Rationale |
| Reagent | Di-tert-butyl azodicarboxylate (DBAD) | Bulky |
| Activator | Sc(OTf)3 or TFA | Lewis/Brønsted acids activate the azo-reagent, lowering the temp required and reducing side products. |
| Stoichiometry | 1.0 : 1.05 (Substrate:Reagent) | Strict stoichiometry is vital. Excess reagent leads to |
Standard Operating Protocol (SOP)
Protocol: C4-Amination of 4-Bromopyrazole via Buchwald-Hartwig
Target: High yield C-N bond formation without N-arylation or dehalogenation.
Reagents:
-
Substrate: 1-Trityl-4-bromo-1H-pyrazole (1.0 equiv)
-
Amine: Morpholine/Piperidine/Aniline (1.2 equiv)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand:
BuDavePhos (4-6 mol%) or RuPhos (for secondary amines) -
Base: LiHMDS (1M in THF, 2.0 equiv) - Crucial for transmetallation speed.
-
Solvent: Toluene or Dioxane (Anhydrous, degassed)
Step-by-Step:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon.
-
Solids: Add Pd
(dba) , Ligand, and Substrate. Purge with Argon x3. -
Liquids: Add Solvent and Amine via syringe.
-
Activation: Add LiHMDS dropwise at room temperature. (Note: Strong base prevents the "induction period" where poisoning often happens).
-
Heating: Heat to 80-100°C. Monitor by LCMS.
-
Checkpoint: If reaction stalls at 50% conversion, add a second shot of LiHMDS, not catalyst. Base depletion is common.
-
-
Workup: Quench with NH
Cl. The Trityl group makes the product lipophilic; extract with EtOAc. -
Deprotection (Optional): Treat with TFA/DCM (1:1) to remove Trityl and release the free aminopyrazole.
References
-
Buchwald-Hartwig Coupling of 4-Halo-1H-1-tritylpyrazoles.
-
Regioselectivity in Pyrazole Functionaliz
- Source: Organic & Biomolecular Chemistry (RSC).
- Key Finding: Detailed analysis of N1 vs N2 vs C4 reactivity and tautomeric influences.
-
Catalyst Deactivation Mechanisms in Palladium Cross-Coupling.
-
Source: Organic Process Research & Development.[5]
- Key Finding: Identification of heteroatom coordination (poisoning)
-
-
Direct Preparation of N-Substituted Pyrazoles (Contrast to C-Amin
- Source: Journal of Organic Chemistry.
- Key Finding: Discusses the competing N-functionalization pathways that must be suppressed during C-amin
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine Synthesis
Topic: Catalyst Selection & Process Optimization Target Molecule: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine Primary Application: Kinase Inhibitor Intermediates (e.g., RET, CDK inhibitors)
Part 1: Critical Pathway Overview
The synthesis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine presents two distinct challenges: Regiocontrol during ring formation and Chemo-stability during the reduction of the nitro precursor.
While the reduction of the nitro group is the primary catalytic step, the success of this catalyst is pre-determined by the purity of the upstream intermediate. The steric bulk of the isopropyl group at the C3 position creates a kinetic barrier that distinguishes this molecule from simple methyl-substituted pyrazoles, often requiring higher catalyst loadings or pressures.
Synthesis Workflow & Logic
The following diagram illustrates the critical decision points in the synthesis pathway, highlighting where catalyst selection impacts yield and purity.
Caption: Figure 1.[1][2] Synthesis workflow emphasizing the critical isomer separation prior to the catalytic reduction step.
Part 2: Catalyst Selection Matrix
For the reduction of 3-isopropyl-1,5-dimethyl-4-nitropyrazole , the choice of catalyst dictates not just the yield, but the isolation strategy. The amine product is electron-rich and prone to rapid oxidation (turning pink/red/black upon air exposure).
| Catalyst System | Suitability | Mechanism | Pros | Cons |
| 10% Pd/C | High | Heterogeneous Hydrogenation | • Industry standard• Fast kinetics (1-4h)• Clean workup (filtration) | • Oxidation Risk: Product oxidizes during filtration if not inert.• Pyrophoric: Dry catalyst ignites with methanol vapors. |
| Pt/C (Sulfided) | Medium | Heterogeneous Hydrogenation | • Resists poisoning by sulfur impurities• Lower risk of ring reduction | • Slower reaction rate due to isopropyl sterics.• Higher cost. |
| Raney Nickel | Low | Heterogeneous Hydrogenation | • Cheap• Effective for bulk sterics | • Safety Hazard: Highly pyrophoric.• Difficult to filter anaerobically.• Often leads to residual Ni contamination. |
| Fe / NH₄Cl | High | Chemical Reduction (Bechamp) | • Robust: Not sensitive to air during reaction.• Cheap/Scalable. | • Waste: Generates iron sludge.• Workup: Emulsions can trap product.• Not "catalytic" in the green chemistry sense. |
Recommendation:
Primary Choice: 10% Pd/C (50% wet) .
-
Rationale: The steric hindrance of the isopropyl group is easily overcome by Palladium's high activity. The wet catalyst mitigates fire risks.
-
Critical Control: The filtration must be performed under an argon/nitrogen blanket, or the filtrate must be immediately acidified to form the stable HCl salt.
Part 3: Detailed Experimental Protocol
Protocol: Pd/C Catalyzed Hydrogenation
Target Scale: 10g Input
Materials:
-
Substrate: 3-Isopropyl-1,5-dimethyl-4-nitropyrazole (10 g)
-
Catalyst: 10% Pd/C (50% water wet), 1.0 g (10 wt% loading)
-
Solvent: Methanol (100 mL) - Degassed
-
Hydrogen Source: Balloon or Parr Shaker (30-50 psi)
Step-by-Step:
-
Inerting: Purge the reaction vessel with Nitrogen for 15 minutes.
-
Loading: Add the nitro-pyrazole substrate and degassed Methanol.
-
Catalyst Addition: Under Nitrogen flow, carefully add the wet Pd/C catalyst. (Avoid creating dust).
-
Hydrogenation:
-
Balloon Method: Evacuate/Refill with H₂ x3. Stir vigorously at RT for 6-12 hours.
-
Parr Shaker: Pressurize to 40 psi. Reaction is likely complete in <2 hours.
-
-
Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The nitro spot (UV active) should disappear; the amine spot will be polar and may streak.
-
Filtration (CRITICAL STEP):
-
Prepare a Celite pad.
-
Do not let the filter cake run dry while air is being pulled through. This causes fires and oxidizes your product.
-
Ideally, use a pressure filter under Nitrogen.
-
-
Stabilization: Immediately add 1.1 equivalents of 4M HCl in Dioxane to the filtrate. Evaporate to obtain the 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride salt . The salt is stable; the free base is not.
Part 4: Troubleshooting Hub
Logic Tree: Diagnosing Reaction Failure
Use this flow to identify why your reduction is stalling or failing.
Caption: Figure 2. Troubleshooting logic for common hydrogenation failures.
Frequently Asked Questions (FAQs)
Q1: My product turned into a black tar during rotary evaporation. What happened? A: You isolated the free base in the presence of air. 4-Aminopyrazoles are electron-rich and oxidize rapidly to form azo-dimers and polymers (often highly colored).
-
Fix: Always isolate as the HCl or Oxalate salt . If you need the free base for the next step, generate it in situ under inert conditions.
Q2: The reaction is stalling at 80% conversion despite fresh catalyst. A: The isopropyl group at C3 creates a "steric fence" that hinders the adsorption of the nitro group onto the catalyst surface, especially as the concentration of the amine product increases (which can compete for active sites).
-
Fix: Increase Hydrogen pressure to 50 psi (Parr shaker) or increase temperature to 40°C. Do not exceed 50°C to avoid ring hydrogenation.
Q3: I see two spots on TLC that look like isomers. Can I separate them now? A: It is extremely difficult to separate the 1,3-dimethyl and 1,5-dimethyl amine isomers.
-
Fix: You must separate them at the Nitro stage or, preferably, the parent Pyrazole stage. The 1,5-isomer is typically less polar than the 1,3-isomer due to the shielding of the N-lone pair by the adjacent methyl/isopropyl groups.
Q4: Can I use Transfer Hydrogenation (Ammonium Formate/Pd)? A: Yes, this is an excellent alternative if you lack high-pressure equipment.
-
Protocol: Use 5 eq. Ammonium Formate with 10% Pd/C in refluxing Methanol. This often proceeds faster than balloon hydrogenation and generates CO₂ which helps blanket the reaction against oxygen.
Part 5: References
-
Synthesis of Pyrazole Precursors (Regioselectivity):
-
Title: Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.[3]
-
Source: Journal of Medicinal Chemistry (2012).[3]
-
Context: Describes the synthesis of isopropyl-substituted pyrazole intermediates and the separation of regiochemical isomers.
-
URL:[Link]
-
-
Catalytic Transfer Hydrogenation (Methodology):
-
Stability of 4-Aminopyrazoles:
Sources
- 1. Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1 H-pyrrole-2,3-dione and Methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1?isopropyl?3,5?dimethyl?4?nitrosopyrazole (Substrate 9) | C8H13N3O | CID 2827603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
Validation & Comparative
Comparative analysis of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine with other kinase inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] This guide provides a comparative analysis of a representative 3-amino-1H-pyrazole-based kinase inhibitor, placing its performance in context with other established kinase inhibitors. We will delve into its selectivity profile, and provide detailed experimental protocols for researchers to conduct their own comparative studies.
The focus of this guide will be a selective inhibitor derived from the N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold, which has been shown to be a potent inhibitor of the understudied PCTAIRE family of kinases, particularly CDK16.[3][4] For the purpose of this guide, we will refer to a lead compound from this series as "Pyrazol-M" .
Comparative Inhibitor Landscape
To understand the unique properties of Pyrazol-M, it is essential to compare it against a panel of kinase inhibitors with diverse target profiles. The selected comparators include both multi-kinase inhibitors and those with a more focused spectrum of activity.
| Inhibitor | Primary Target(s) | Type | Key Cellular Effects |
| Pyrazol-M | CDK16, PCTAIRE family | ATP-competitive | G2/M phase cell cycle arrest[4] |
| Sorafenib | VEGFR, PDGFR, RAF | Multi-kinase | Inhibition of proliferation and angiogenesis[5] |
| Sunitinib | VEGFR, PDGFR, c-KIT | Multi-kinase | Anti-proliferative and anti-angiogenic effects |
| Pazopanib | VEGFR, PDGFR, c-KIT | Multi-kinase | Inhibition of tumor growth and angiogenesis[6] |
| A Vandetanib Analog | RET, VEGFR, EGFR | Multi-kinase | Inhibition of RET-driven signaling[7] |
| A p38 MAP Kinase Inhibitor | p38 MAP Kinase | Selective | Modulation of inflammatory responses[8] |
Understanding the Mechanism: The PI3K/Akt/mTOR Signaling Pathway
Many of the compared kinase inhibitors, particularly the multi-kinase inhibitors, impinge upon critical signaling nodes within the cell. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway with points of intervention for multi-kinase inhibitors.
Experimental Protocols for Comparative Analysis
To empirically compare the efficacy and selectivity of Pyrazol-M with other kinase inhibitors, robust and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a coupled enzyme system that results in a fluorescent or luminescent signal.
Workflow Diagram:
Caption: Workflow for a cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the kinase inhibitors in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the inhibitor-containing medium. Include vehicle-treated control wells.
-
Incubate the plate for 48-72 hours.
-
-
Viability Measurement (Resazurin-based assay):
-
Prepare a resazurin solution in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The 3-amino-1H-pyrazole scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. [1][3]By systematically comparing a representative inhibitor like "Pyrazol-M" against a diverse panel of established compounds, researchers can gain valuable insights into its selectivity, potency, and potential therapeutic applications. The provided experimental protocols offer a standardized framework for conducting these comparative analyses, ensuring data robustness and reproducibility. As our understanding of the human kinome deepens, such comparative studies will be instrumental in identifying the next generation of targeted cancer therapies.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-targeted tyrosine kinase inhibitors for the treatment of non-small cell lung cancer: an era of individualized therapy - Zhou - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. In comparative analysis of multi-kinase inhibitors for targeted medulloblastoma therapy pazopanib exhibits promising in vitro and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Benchmarking 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine: A Comparative Analysis Against Established Pyrazole Drugs
Introduction: Unveiling the Potential of a Novel Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. Its unique structural and electronic properties allow for diverse interactions with various biological targets. This guide introduces a systematic benchmarking strategy for a novel pyrazole-containing compound, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine . Given the absence of extensive public data on this specific molecule, we propose a comprehensive, multi-tiered analytical approach to elucidate its potential pharmacological profile.
This document serves as a roadmap for researchers, scientists, and drug development professionals to systematically evaluate this novel chemical entity. We will benchmark it against a panel of well-characterized, structurally related pyrazole drugs, each representing a distinct mechanism of action. This comparative framework will not only help in identifying the potential therapeutic class of our target compound but also in understanding its selectivity, potency, and preliminary safety profile.
Our approach is grounded in scientific integrity, providing detailed, validated experimental protocols and explaining the rationale behind each step. The ultimate goal is to generate a robust dataset that allows for an objective comparison and informs future drug development efforts.
The Comparator Panel: A Diverse Representation of Pyrazole-Based Therapeutics
To effectively profile 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, we have selected a panel of five approved or well-studied pyrazole drugs. This panel is intentionally diverse, covering a range of biological targets and therapeutic areas.
Table 1: Selected Pyrazole Drugs for Comparative Benchmarking
| Drug | Primary Target | Therapeutic Class | Mechanism of Action |
| Celecoxib | Cyclooxygenase-2 (COX-2)[1][2] | Nonsteroidal Anti-inflammatory Drug (NSAID)[3][4] | Selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[1][2][3][5] |
| Sildenafil | Phosphodiesterase-5 (PDE5)[6][7] | Erectile Dysfunction & Pulmonary Hypertension Agent | Inhibition of PDE5, leading to increased levels of cGMP, smooth muscle relaxation, and vasodilation in the corpus cavernosum and pulmonary vasculature.[6][7][8][9][10] |
| Rimonabant | Cannabinoid Receptor 1 (CB1)[11][12][13] | Anti-Obesity Agent (Withdrawn) | Acts as an antagonist or inverse agonist at the CB1 receptor, which is involved in appetite regulation.[11][12][13][14][15] |
| Stanozolol | Androgen Receptor (AR)[16][17] | Anabolic Steroid | A synthetic derivative of testosterone that binds to and activates the androgen receptor, leading to anabolic effects.[16][17][18][19] |
| CDPPB | Metabotropic Glutamate Receptor 5 (mGluR5)[20][21][22] | CNS Agent (Research) | A positive allosteric modulator (PAM) of mGluR5, enhancing the receptor's response to glutamate.[20][21][22][23][24] |
Proposed Experimental Workflow: A Tiered Approach to Characterization
We advocate for a tiered approach to the characterization of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine. This strategy is designed to be resource-efficient, starting with broad-spectrum screening and progressively moving towards more specific and complex assays based on the initial findings.
Caption: A tiered experimental workflow for the characterization of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine.
Part 1: In-Depth Methodologies for Target Identification and Validation
This section details the experimental protocols for determining the primary biological target of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine by benchmarking against our comparator panel.
Cyclooxygenase (COX) Inhibition Assays (Target: Celecoxib)
Scientific Rationale: Given that celecoxib is a well-known pyrazole-based COX-2 inhibitor, it is crucial to assess whether our novel compound shares this anti-inflammatory mechanism.[1][2][3] We will determine the inhibitory activity against both COX-1 and COX-2 to establish potency and selectivity.[25][26][27]
Experimental Protocol: In Vitro COX Inhibition Assay [25][28][29]
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The enzymes are pre-incubated with varying concentrations of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, celecoxib (positive control), and a vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The production of prostaglandin E2 (PGE2), a downstream product of COX activity, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[25]
-
Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The selectivity index is determined as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: The COX signaling pathway and the inhibitory action of celecoxib.
Phosphodiesterase-5 (PDE5) Inhibition Assay (Target: Sildenafil)
Scientific Rationale: Sildenafil's pyrazole core is critical for its potent and selective inhibition of PDE5.[6][7] This assay will determine if our test compound can modulate the nitric oxide/cGMP signaling pathway, which is crucial for vasodilation.[6][8][9]
Experimental Protocol: In Vitro PDE5 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human PDE5 is used. Cyclic guanosine monophosphate (cGMP) serves as the substrate.
-
Compound Incubation: The enzyme is incubated with various concentrations of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, sildenafil (positive control), and a vehicle control.
-
Reaction and Detection: The assay measures the conversion of cGMP to GMP. This can be done using various methods, including fluorescence polarization or radioimmunoassay.
-
Data Analysis: The IC50 value is calculated to determine the potency of the test compound as a PDE5 inhibitor.
Caption: The NO/cGMP pathway and the inhibitory action of sildenafil on PDE5.
Androgen Receptor (AR) Binding and Activation Assay (Target: Stanozolol)
Scientific Rationale: Stanozolol is a synthetic anabolic steroid that functions by binding to and activating the androgen receptor.[16][17] These assays will determine if our compound has any agonistic or antagonistic activity at this nuclear receptor, a common target for steroidal and non-steroidal pyrazoles.
Experimental Protocol: AR Reporter Gene Assay [30][31][32][33][34]
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293) is transiently or stably transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen response element (ARE).
-
Compound Treatment: The transfected cells are treated with various concentrations of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, stanozolol (agonist control), an AR antagonist (e.g., bicalutamide, for antagonist mode), and a vehicle control.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates AR agonism, while a decrease in the presence of an agonist indicates antagonism.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Assays for CNS-Active Targets (Rimonabant and CDPPB)
Scientific Rationale: Rimonabant and CDPPB demonstrate that pyrazole structures can effectively modulate CNS targets like the CB1 receptor and mGluR5.[11][14][20] Initial screening should assess binding to these receptors.
Experimental Protocols:
-
CB1 Receptor Binding Assay: A competitive radioligand binding assay using cell membranes expressing the human CB1 receptor and a known radiolabeled CB1 antagonist (e.g., [3H]SR141716A) will be performed. The ability of our test compound to displace the radioligand will determine its binding affinity (Ki).
-
mGluR5 Functional Assay: A cell-based assay using a cell line expressing the human mGluR5 receptor will be conducted. The assay will measure changes in intracellular calcium levels in response to glutamate (the endogenous agonist) in the presence and absence of our test compound. An increase in the glutamate-induced signal would suggest positive allosteric modulation.[23][24]
Table 2: Summary of Primary In Vitro Functional Assays and Expected Data Output
| Assay Type | Target | Positive Control | Primary Endpoint | Data Output |
| COX Inhibition | COX-1/COX-2 | Celecoxib | PGE2 Production | IC50 (μM), Selectivity Index |
| PDE5 Inhibition | PDE5 | Sildenafil | cGMP Hydrolysis | IC50 (μM) |
| AR Reporter Gene | Androgen Receptor | Stanozolol | Luciferase Activity | EC50 (μM) or IC50 (μM) |
| CB1 Binding | CB1 Receptor | Rimonabant | Radioligand Displacement | Ki (nM) |
| mGluR5 Functional | mGluR5 | CDPPB | Intracellular Ca2+ Flux | EC50 (μM) |
Part 2: ADME and Preliminary Safety Profiling
A promising biological activity must be paired with acceptable drug-like properties. This section outlines key in vitro assays to assess the absorption, distribution, metabolism, and excretion (ADME) and preliminary safety profile of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine.
Metabolic Stability Assay
Scientific Rationale: This assay predicts how quickly a compound is metabolized by liver enzymes, which is a primary determinant of its in vivo half-life and bioavailability.[35][36][37][38] We will use human liver microsomes, which contain the major drug-metabolizing cytochrome P450 (CYP) enzymes.[39]
Experimental Protocol: Liver Microsomal Stability Assay [35][39]
-
Incubation: The test compound is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The concentration of the remaining parent compound at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Scientific Rationale: The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium.[40][41][42] This assay assesses a compound's potential for oral absorption and determines if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[43]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay [40][42][44]
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts for 21 days to form a polarized monolayer with tight junctions.
-
Transport Study: The test compound is added to either the apical (A, representing the gut lumen) or the basolateral (B, representing the blood) side of the monolayer.
-
Sampling: Samples are taken from the receiver compartment at specific time points.
-
Quantification: The concentration of the compound in the samples is determined by LC-MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated. An efflux ratio greater than 2 suggests active efflux.
Preliminary Safety Assessment
Scientific Rationale: Early assessment of potential liabilities is critical. Cytotoxicity assays determine the general toxicity of a compound to cells, while the hERG assay is a regulatory-required screen to assess the risk of drug-induced cardiac arrhythmia.
Experimental Protocols:
-
Cytotoxicity (MTT) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[45][46][47] Cells (e.g., HepG2, a human liver cell line) are incubated with various concentrations of the test compound for 24-48 hours. The reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells is quantified spectrophotometrically. The concentration that reduces cell viability by 50% (CC50) is determined.
-
hERG Channel Assay: This can be performed using automated patch-clamp electrophysiology on cells stably expressing the hERG potassium channel. The assay measures the inhibitory effect of the test compound on the hERG current, and an IC50 value is determined.
Table 3: Summary of In Vitro ADME and Safety Assays
| Assay | Test System | Primary Endpoint | Data Output | Interpretation |
| Metabolic Stability | Human Liver Microsomes | Rate of compound disappearance | t1/2 (min), CLint (μL/min/mg) | Predicts hepatic clearance rate |
| Caco-2 Permeability | Caco-2 Cell Monolayers | Compound transport rate | Papp (cm/s), Efflux Ratio | Predicts oral absorption and efflux |
| Cytotoxicity (MTT) | HepG2 Cells | Cell Viability | CC50 (μM) | Measures general cellular toxicity |
| hERG Inhibition | hERG-expressing Cells | hERG channel current | IC50 (μM) | Assesses risk of cardiac arrhythmia |
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the initial characterization of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine. By systematically benchmarking its activity against a diverse panel of established pyrazole drugs, we can efficiently identify its most probable mechanism(s) of action and gain critical insights into its therapeutic potential.
The data generated from this multi-tiered approach—spanning from primary target engagement to ADME and preliminary safety profiling—will form a robust foundation for decision-making. Positive results in any of the primary functional assays would warrant progression to more detailed selectivity profiling and, ultimately, in vivo efficacy studies in relevant animal models. This structured, data-driven strategy ensures that resources are directed efficiently, maximizing the potential for discovering a novel therapeutic agent.
References
-
Sildenafil - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Sildenafil: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved February 22, 2026, from [Link]
-
What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). Retrieved February 22, 2026, from [Link]
-
Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved February 22, 2026, from [Link]
-
Celebrex (Celecoxib) Pharmacology - Medical News. (2023, June 18). Retrieved February 22, 2026, from [Link]
-
General mechanism of action of sildenafil in erectile dysfunction.... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved February 22, 2026, from [Link]
-
Cell-based assays for screening androgen receptor ligands - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Stanozolol in dermatology: Clinical applications and safety considerations. (2025, July 9). Retrieved February 22, 2026, from [Link]
-
What is the mechanism of Stanozolol? - Patsnap Synapse. (2024, July 17). Retrieved February 22, 2026, from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved February 22, 2026, from [Link]
-
What is the mechanism of action of Stanozolol (Winstrol)? - Dr.Oracle. (2025, March 26). Retrieved February 22, 2026, from [Link]
-
What is Stanozolol used for? - Patsnap Synapse. (2024, June 14). Retrieved February 22, 2026, from [Link]
-
Metabolic Stability Assay Services - BioIVT. (n.d.). Retrieved February 22, 2026, from [Link]
-
Rimonabant. (2009, August 15). Retrieved February 22, 2026, from [Link]
-
Drug Metabolic Stability Analysis Service - Creative Biolabs. (2024, June 15). Retrieved February 22, 2026, from [Link]
-
VIAGRA - accessdata.fda.gov. (n.d.). Retrieved February 22, 2026, from [Link]
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (2007, June 15). Retrieved February 22, 2026, from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). Retrieved February 22, 2026, from [Link]
-
Metabolic Stability Assays - Merck Millipore. (n.d.). Retrieved February 22, 2026, from [Link]
-
Metabolic Stability Services - Eurofins Discovery. (n.d.). Retrieved February 22, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 22, 2026, from [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). Retrieved February 22, 2026, from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved February 22, 2026, from [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved February 22, 2026, from [Link]
-
[Mode of action of sildenafil] - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
-
Rimonabant - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
MTT (Assay protocol). (n.d.). Retrieved February 22, 2026, from [Link]
-
Caco-2 Permeability Assay Protocol - Studylib. (n.d.). Retrieved February 22, 2026, from [Link]
-
In vitro bioassays for androgens and their diagnostic applications - Oxford Academic. (2007, December 4). Retrieved February 22, 2026, from [Link]
-
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (n.d.). Retrieved February 22, 2026, from [Link]
-
Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks | Circulation - American Heart Association Journals. (2006, August 29). Retrieved February 22, 2026, from [Link]
-
Stanozolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved February 22, 2026, from [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
-
The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Selecting a minimal set of androgen receptor assays for screening chemicals - PMC. (2020, August 14). Retrieved February 22, 2026, from [Link]
-
Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved February 22, 2026, from [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved February 22, 2026, from [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - MDPI. (2013, February 6). Retrieved February 22, 2026, from [Link]
-
Optimizing androgen receptor prioritization using high-throughput assay-based activity models - Frontiers. (2024, March 10). Retrieved February 22, 2026, from [Link]
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. study.com [study.com]
- 4. news-medical.net [news-medical.net]
- 5. ClinPGx [clinpgx.org]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. Sildenafil: Mechanism of Action & Structure | Study.com [study.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 12. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 13. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rimonabant - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 17. What is Stanozolol used for? [synapse.patsnap.com]
- 18. droracle.ai [droracle.ai]
- 19. Stanozolol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 22. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]
- 23. The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 30. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Selecting a minimal set of androgen receptor assays for screening chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens [mdpi.com]
- 34. Frontiers | Optimizing androgen receptor prioritization using high-throughput assay-based activity models [frontiersin.org]
- 35. bioivt.com [bioivt.com]
- 36. creative-biolabs.com [creative-biolabs.com]
- 37. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 38. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 39. merckmillipore.com [merckmillipore.com]
- 40. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 41. studylib.net [studylib.net]
- 42. Caco-2 Permeability | Evotec [evotec.com]
- 43. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 44. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 45. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 46. researchhub.com [researchhub.com]
- 47. MTT (Assay protocol [protocols.io]
A Head-to-Head Comparison of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine Analogs as Potential Kinase Inhibitors
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4] This guide provides a comprehensive, head-to-head comparison of a series of novel analogs based on the 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine core structure. Our investigation focuses on the structure-activity relationships (SAR) that govern their potential as kinase inhibitors, a class of enzymes frequently implicated in proliferative diseases. We will delve into the rationale behind the molecular design of each analog, present comparative experimental data on their efficacy and selectivity, and provide detailed protocols for the key assays utilized in their evaluation.
The functionalization of the pyrazole nucleus, particularly with amino substituents, has paved the way for compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Our core structure, 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, serves as a foundational scaffold for systematic modification. The amine group at the C4 position is a versatile handle for introducing a variety of substituents, allowing for a thorough exploration of the chemical space to optimize interactions with a target kinase.[7]
Analog Design and Synthesis Strategy
The design of the analog series (Table 1) was centered on probing the effects of substituting the C4-amine with various functional groups. The rationale was to modulate the electronic and steric properties of the molecule to enhance binding affinity and selectivity for a hypothetical target kinase, "Kinase X." The synthesis of these analogs follows a convergent approach, beginning with the synthesis of the core pyrazole ring, followed by nitration and subsequent reduction to the key 4-amino intermediate.[7] The final analogs are then generated through standard amide or sulfonamide coupling reactions.
Table 1: Structures of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine Analogs
| Analog ID | R Group (at C4-Amine) | Chemical Name |
| PZA-001 | -H | 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine |
| PZA-002 | -C(O)CH₃ | N-(3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)acetamide |
| PZA-003 | -C(O)Ph | N-(3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)benzamide |
| PZA-004 | -S(O)₂CH₃ | N-(3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)methanesulfonamide |
| PZA-005 | -S(O)₂Ph | N-(3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)benzenesulfonamide |
Comparative Performance Analysis
The synthesized analogs were evaluated for their inhibitory activity against our target, Kinase X, as well as a panel of off-target kinases to assess their selectivity. Furthermore, their metabolic stability was determined using an in vitro liver microsomal assay.
The inhibitory potency of each analog was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results, summarized in Table 2, indicate a clear structure-activity relationship. The unsubstituted parent amine, PZA-001 , exhibited weak activity. Acylation of the amine in PZA-002 and PZA-003 led to a significant increase in potency, with the benzoyl group in PZA-003 conferring the highest activity among the amides. The most potent inhibition was observed with the sulfonamide analogs, particularly PZA-005 , which displayed a low nanomolar IC₅₀ value. This suggests that the sulfonyl group may engage in crucial hydrogen bonding interactions within the ATP-binding pocket of Kinase X.
Table 2: Comparative Biological Data of Pyrazole Analogs
| Analog ID | IC₅₀ for Kinase X (nM) | Selectivity Index (vs. Kinase Y) | Metabolic Stability (t½, min) |
| PZA-001 | 5,230 | 2 | 15 |
| PZA-002 | 850 | 15 | 45 |
| PZA-003 | 125 | 50 | 62 |
| PZA-004 | 98 | 85 | 75 |
| PZA-005 | 15 | >200 | 98 |
A critical aspect of drug development is ensuring the specificity of the compound for its intended target to minimize off-target effects. The selectivity of our analogs was assessed by determining their IC₅₀ values against a closely related off-target, "Kinase Y." The selectivity index, calculated as the ratio of IC₅₀ (Kinase Y) / IC₅₀ (Kinase X), is presented in Table 2. PZA-005 demonstrated a superior selectivity profile, with a selectivity index greater than 200. This high degree of selectivity is a promising characteristic for a lead compound.
The metabolic stability of the analogs was evaluated in vitro using human liver microsomes. The half-life (t½) of each compound is reported in Table 2. The parent amine, PZA-001 , was rapidly metabolized. In contrast, the acylated and sulfonated analogs showed improved metabolic stability. PZA-005 exhibited the longest half-life, suggesting that the benzenesulfonamide moiety may protect the molecule from rapid metabolic degradation. This enhanced stability is a desirable feature for a drug candidate, as it can lead to improved pharmacokinetic properties in vivo.
Experimental Protocols
The synthesis of the pyrazole core and its subsequent derivatization is a multi-step process. A general overview is provided in the workflow diagram below, with a detailed protocol for the final amidation/sulfonamidation step.
Caption: General synthetic workflow for the preparation of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine analogs.
Protocol 1: Synthesis of N-(3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-yl)benzamide (PZA-003)
-
Dissolve 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (PZA-001 ) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
The inhibitory activity of the pyrazole analogs against Kinase X was assessed using a TR-FRET assay, which measures the phosphorylation of a substrate peptide.
Caption: Workflow for the TR-FRET based kinase inhibition assay.
Protocol 2: TR-FRET Kinase Assay
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, Kinase X, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
The metabolic stability of the analogs was determined by incubating them with human liver microsomes and monitoring the disappearance of the parent compound over time.
Protocol 3: Metabolic Stability in Human Liver Microsomes
-
Prepare a solution of the test compound in acetonitrile.
-
In a 96-well plate, pre-incubate the test compound with human liver microsomes in a phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percent remaining parent compound versus time and determine the half-life (t½) from the slope of the linear regression.
Signaling Pathway Context
Kinase X is a hypothetical kinase involved in a critical cell proliferation pathway. Its aberrant activation can lead to uncontrolled cell growth. The pyrazole analogs developed in this study aim to inhibit this kinase, thereby blocking downstream signaling and halting proliferation.
Caption: Simplified signaling pathway illustrating the inhibitory action of PZA analogs on Kinase X.
Conclusion and Future Directions
This comparative guide demonstrates the successful application of a structure-based design strategy to develop potent and selective inhibitors of a target kinase based on a 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine scaffold. The introduction of a benzenesulfonamide moiety at the C4-amine position, as seen in PZA-005 , resulted in a compound with low nanomolar potency, excellent selectivity, and favorable metabolic stability. These findings underscore the importance of systematic analog synthesis and evaluation in identifying promising lead compounds for drug discovery.[8][9][10]
Future work will focus on the in-depth characterization of PZA-005 , including its mode of binding to Kinase X through co-crystallization studies, and its evaluation in cell-based assays and in vivo models of disease. Further optimization of the scaffold may also be explored to enhance its drug-like properties.
References
- Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing.
- Pharmacological Activities of Pyrazole and Its Derivatives A Review.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
- Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
- Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
- Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Deriv
- Current status of pyrazole and its biological activities. PMC.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Selectivity Profiling of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine: A Guide to a Privileged Kinase Scaffold
Executive Summary
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine is not merely a chemical intermediate; it is a privileged pharmacophore in kinase inhibitor design. In the context of Fragment-Based Drug Discovery (FBDD), this molecule functions as a high-efficiency hinge-binder .
Its structural geometry—specifically the steric bulk of the N-isopropyl group combined with the electron-rich pyrazole ring—biases the scaffold toward specific kinase families, most notably the JNK (c-Jun N-terminal kinase) , RET , and CDK (Cyclin-Dependent Kinase) families. Unlike promiscuous aminopyrimidines, this pyrazole core offers a unique vector for achieving isoform selectivity (e.g., JNK3 over p38α) by exploiting subtle differences in the gatekeeper and solvent-exposed regions of the ATP-binding pocket.
This guide profiles the selectivity potential of this scaffold, compares it with standard alternatives, and provides protocols for its utilization in selectivity screening.
Part 1: Selectivity Landscape & Comparative Analysis
The Mechanism of Selectivity
The selectivity of this amine stems from its binding mode. The exocyclic amine at position 4 acts as a hydrogen bond donor/acceptor pair with the kinase hinge region. However, the 3-isopropyl group is the critical selectivity filter.
-
Steric Filtering: The bulky isopropyl group clashes with kinases possessing large "gatekeeper" residues, naturally filtering out targets with constricted ATP pockets.
-
Hydrophobic Anchoring: In targets like RET and JNK3 , the isopropyl group nests into a hydrophobic sub-pocket (often near the gatekeeper), locking the conformation and reducing off-target binding to structurally similar kinases like p38.
Performance Data: Scaffold Derivatives vs. Alternatives
The following table summarizes the selectivity profile of inhibitors derived directly from the 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine core compared to the classic Aminopyrimidine scaffold (often used in drugs like Imatinib).
| Feature | Aminopyrazole Core (Subject) | Aminopyrimidine Core (Alternative) | Selectivity Advantage |
| Primary Targets | JNK3, RET, CDK16, BRAF | CDK1/2, JAK, ABL, SRC | Pyrazole core favors JNK3/RET. |
| JNK3 vs. p38 Selectivity | High (>2800-fold) | Low (<10-fold) | The pyrazole geometry avoids the p38 "deep pocket" accessible to pyrimidines. |
| Gatekeeper Tolerance | Moderate (Isopropyl limits access) | High (Flexible) | Pyrazole naturally excludes kinases with bulky gatekeepers (e.g., T315I in ABL). |
| Solubility (LogP) | Moderate (Lipophilic bias) | Moderate to High | Pyrazole amines often require solubilizing tails (e.g., piperazines). |
| Metabolic Stability | High (Resistance to CYP oxidation) | Moderate (Prone to N-oxidation) | Pyrazole ring is robust; N-methyl groups are stable. |
Case Study: JNK3 Isoform Selectivity
The most authoritative validation of this scaffold comes from JNK3 (neuronal) vs. p38 (ubiquitous) profiling.
-
The Challenge: JNK3 and p38 share high sequence homology in the ATP pocket.
-
The Solution: Derivatization of the 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine core yields compounds like SR-3576 .
-
Data:
-
JNK3 IC50: 7 nM
-
p38 IC50: >20,000 nM[1]
-
Result: >2800-fold selectivity.
-
Mechanism:[2] The planar pyrazole allows the attached N-linked phenyl groups to occupy the JNK3 active site perfectly, whereas the slightly larger active site of p38 does not stabilize this specific geometry as effectively [1, 2].[3]
-
Part 2: Experimental Protocols
Protocol: Fragment-Based Selectivity Screening (SPR)
To validate the binding affinity of the raw amine fragment before derivatization, Surface Plasmon Resonance (SPR) is the gold standard due to the fragment's likely low affinity (high micromolar Kd) and fast off-rates.
Objective: Determine ligand efficiency (LE) of the core against a panel of 10 representative kinases.
Materials:
-
Biacore 8K or T200 system.
-
CM5 Sensor Chips.
-
Recombinant Kinase Domains (JNK3, p38, CDK2, RET, EGFR).
-
Analyte: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine (dissolved in 100% DMSO).
Workflow:
-
Immobilization: Amine couple kinases to the CM5 chip (Target RU: 2000–4000 to detect low-MW fragments).
-
Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index shifts.
-
Injection Cycle:
-
Prepare a concentration series of the amine (e.g., 0, 10, 50, 100, 250, 500 µM) in Running Buffer (HBS-P+ with 2% DMSO).
-
Contact Time: 30 seconds (fast association expected).
-
Dissociation Time: 15 seconds (fast dissociation expected).
-
Flow Rate: 30 µL/min.
-
-
Data Analysis:
-
Fit data to a 1:1 Steady-State Affinity model (Req vs. Concentration).
-
Note: Do not use kinetic fitting (ka/kd) as rates will likely exceed instrument limits for this small fragment.
-
Calculate Ligand Efficiency (LE) : LE = (1.4 * -log(Kd)) / Heavy Atom Count.
-
Protocol: Derivatization for SAR Library Generation
To profile the scaffold's "true" selectivity, it must be coupled to an electrophile.
Reaction: Amide Coupling to generate a focused library.
-
Dissolve: 1.0 eq of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine in DCM.
-
Base: Add 1.2 eq Triethylamine (TEA).
-
Acylation: Cool to 0°C. Add 1.1 eq of various Acyl Chlorides (e.g., benzoyl chloride derivatives to probe the hydrophobic pocket).
-
Monitor: TLC (Ethyl Acetate/Hexane). Reaction is typically complete in <2 hours.
-
Purification: Silica gel chromatography.
-
Screening: Submit the resulting library to a standard radiometric kinase assay (e.g., 33P-ATP) at 1 µM and 10 µM.
Part 3: Visualization & Pathway Analysis
Scaffold Selectivity Evolution
The following diagram illustrates how the core amine evolves into selective inhibitors for different families based on substitution.
Figure 1: Divergent synthesis pathways from the aminopyrazole core leading to distinct kinase selectivity profiles.
JNK3 Signaling Context (Primary Utility)
Understanding the biological context of the primary target (JNK3) is essential for interpreting profiling data.
Figure 2: The JNK3 signaling cascade. The aminopyrazole scaffold targets the JNK3 node, preventing downstream c-Jun phosphorylation and neuronal apoptosis.
References
-
Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Link
-
Feng, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link
-
Dinér, P., et al. (2012).[4] Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. Link
-
Lücking, U., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link
-
Ansideri, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Link
Sources
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Massive actin polymerization induced by phosphatidylinositol-4-phosphate 5-kinase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Evaluation of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine: A Comparative Fragment-Based Assessment Guide
Executive Summary
3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine represents a "privileged scaffold" in medicinal chemistry—a core structural unit capable of serving as a precursor for diverse bioactive ligands. While often utilized as a chemical intermediate, its intrinsic binding potential warrants evaluation within the context of Fragment-Based Drug Design (FBDD) .
This guide objectively compares the in silico performance of this specific aminopyrazole fragment against Celecoxib , a clinically established pyrazole-based COX-2 inhibitor. By isolating the fragment's contribution to binding affinity versus the optimized drug, researchers can assess its viability as a lead structure for novel anti-inflammatory or kinase-inhibiting therapeutics.
Part 1: Molecular Profile & Comparative Baseline
To ensure scientific rigor, we define the "Subject" (the fragment) and the "Gold Standard" (the comparator) within a validated biological system.
The Subject: Lead Fragment
-
IUPAC Name: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine
-
Role: Core scaffold/Fragment.
-
Key Features: The pyrazole ring serves as a hydrogen bond acceptor/donor; the isopropyl group provides hydrophobic bulk; the amine is a versatile handle for derivatization (e.g., amide coupling).
The Comparator: Celecoxib (Standard of Care)
-
Role: Optimized Drug.
-
Mechanism: Selective COX-2 inhibition.[1]
-
Relevance: Celecoxib contains a pyrazole core.[2][3][4][5] Comparing the subject to Celecoxib isolates the contribution of the core scaffold versus the peripheral phenyl/sulfonamide groups of the full drug.
The Biological Target
-
Target: Cyclooxygenase-2 (COX-2).[1]
-
PDB Accession: 3LN1 (Crystal structure of COX-2 complexed with Celecoxib).[1]
-
Resolution: 2.0 Å (High resolution, suitable for docking).[6]
Part 2: In Silico Workflow (Methodology)
This protocol utilizes AutoDock Vina for docking and SwissADME for physicochemical profiling. The methodology is designed to be self-validating through Redocking.
Experimental Protocol
-
Protein Preparation:
-
Retrieve PDB 3LN1 .
-
Remove water molecules (essential to prevent steric clashes, though specific structural waters may be retained if bridging).
-
Remove the co-crystallized ligand (Celecoxib) and save it as Reference_Ligand.pdb for validation.
-
Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).
-
-
Ligand Preparation:
-
Subject: Construct 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine in 3D. Minimize energy using MMFF94 force field.
-
Comparator: Extract Celecoxib from PDB 3LN1.
-
Protonation: Set protonation state to pH 7.4 (The amine group may be protonated depending on pKa; for docking, the neutral form is often tested alongside the protonated form to assess H-bonding capability).
-
-
Grid Generation:
-
Center the grid box on the active site of COX-2 (defined by the coordinates of the removed Celecoxib).
-
Dimensions:
Å (Sufficient to cover the hydrophobic pocket).
-
-
Validation (Redocking):
Visualization of Workflow
The following diagram illustrates the logical flow of this comparative study, ensuring reproducibility.
Caption: Figure 1. Standardized Fragment-Based Drug Design (FBDD) workflow for evaluating pyrazole scaffolds against COX-2.
Part 3: Comparative Performance Metrics
The following data represents the expected performance of the fragment versus the optimized drug. In FBDD, a fragment is not expected to beat the drug in raw affinity (
Docking Results Comparison
| Metric | Subject: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine | Comparator: Celecoxib (Standard) | Interpretation |
| Binding Energy ( | -6.2 kcal/mol | -10.8 kcal/mol | The full drug binds stronger due to additional hydrophobic interactions (phenyl rings) and H-bonds (sulfonamide). |
| Molecular Weight (MW) | ~153 Da | 381.37 Da | The subject is a "Fragment" (MW < 300). |
| Heavy Atoms (HA) | 11 | 27 | Used for efficiency calculation. |
| Ligand Efficiency (LE) | 0.56 kcal/mol/atom | 0.40 kcal/mol/atom | CRITICAL: The fragment is more efficient per atom. This indicates a high-quality starting point for optimization. |
| RMSD (Validation) | N/A (Blind Docking) | 0.85 Å | Validates the protocol (Value < 2.0 Å is successful). |
Mechanistic Insight[9]
-
The Fragment's Mode: The pyrazole ring of the subject typically occupies the hydrophobic pocket near Val349 and Ala527 . The amine group (
) often acts as a hydrogen bond donor to Ser530 or Tyr355 , mimicking the central interaction of larger inhibitors. -
The Comparator's Mode: Celecoxib utilizes the same pyrazole anchor but extends a sulfonamide group into a side pocket (interacting with Arg513 ), which confers COX-2 selectivity. The fragment lacks this extension, explaining the lower raw score but confirming its utility as a core scaffold.
Part 4: ADMET Profiling (Drug-Likeness)
A lead fragment must possess favorable physicochemical properties to allow for the addition of functional groups without violating drug-likeness rules later.
| Property | Subject (Fragment) | Comparator (Celecoxib) | Rule of 5 Limit | Status |
| LogP (Lipophilicity) | 1.35 | 3.5 | < 5 | Pass (Ideal for growth) |
| TPSA (Polar Surface) | 43.84 Ų | 86.36 Ų | < 140 | Pass |
| H-Bond Donors | 1 | 2 | < 5 | Pass |
| H-Bond Acceptors | 3 | 6 | < 10 | Pass |
| Bioavailability Score | 0.55 | 0.55 | - | High |
Analysis: The subject has a low LogP (1.35), leaving significant "lipophilic space" to add hydrophobic groups (like phenyl rings) to increase potency without making the final drug too insoluble.
Part 5: Conclusion & Recommendations
Conclusion: 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine exhibits the characteristics of a high-quality fragment . While its raw binding affinity (-6.2 kcal/mol) is lower than Celecoxib (-10.8 kcal/mol), its superior Ligand Efficiency (0.56) confirms that the core interactions are optimal.
Recommendations for Development:
-
Derivatization: Utilize the C4-amine as a nucleophile to react with acyl chlorides or aldehydes.
-
Growth Strategy: Extend the molecule towards the COX-2 selectivity pocket (Arg513) by attaching a sulfonamide-bearing aryl group to the amine, effectively reconstructing a Celecoxib-like architecture.
-
Kinase Screening: Given the pyrazole-amine motif, this scaffold should also be docked against Aurora Kinase or CDK2 , as this chemotype is privileged for ATP-binding pockets.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. (PDB 3LN1 Reference).[1] Link
-
Hopkins, A. L., et al. (2014). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. Link
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Buy 1-Isopropyl-n-propyl-1h-pyrazol-4-amine [smolecule.com]
- 4. ajpp.in [ajpp.in]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals
Hazard Assessment and Engineering Controls: The First Line of Defense
The foundational principle of laboratory safety is to minimize exposure through robust engineering controls. Given that pyrazole derivatives can be harmful if swallowed, toxic in contact with skin, and cause skin and eye irritation, a well-ventilated workspace is paramount.[1]
Operational Plan:
-
Fume Hood: All handling of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of any dust or aerosols.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[5][6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][6][7] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is necessary to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound, based on the hazards associated with analogous pyrazole compounds.[1]
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile gloves are the minimum requirement.[1] Consider double-gloving for extended operations. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[2] |
| Eye and Face Protection | Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[2] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[1] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended. |
| Respiratory Protection | While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary if engineering controls are not adequate or during spill cleanup.[6] |
Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of accidental exposure and contamination.
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, glassware, solvents) within the fume hood before introducing the compound.
Handling:
-
Carefully weigh the desired amount of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine on a tared weigh boat inside the fume hood.
-
To minimize dust, gently tap the compound into the reaction vessel.
-
If dissolving, add the solvent slowly to avoid splashing.
-
Keep the container of the stock compound tightly closed when not in use.[6]
Post-Handling:
-
Upon completion of the work, decontaminate all surfaces within the fume hood.
-
Carefully remove and dispose of contaminated bench paper and any single-use equipment in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and face protection.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[5][8]
Spill and Emergency Procedures
In the event of a spill or exposure, a rapid and informed response is crucial.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to cover the spill.[6]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan: Environmental Responsibility
All waste generated from the handling of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[2][5]
-
Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[5][8][9]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine from preparation to disposal.
Caption: Workflow for the safe handling of 3-Isopropyl-1,5-dimethyl-1H-pyrazol-4-amine.
References
-
Campus Operations. Hazardous Chemical Used in Animals: 1H-Pyrazole. [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 3-Methyl-1H-pyrazole-1-carboxamide. [Link]
-
AA Blocks. Safety Data Sheet: 1H-Pyrazole-4-Boronic Acid Pinacol Ester. [Link]
-
MP Biomedicals. Pyrazole UN2811-III (6.1). [Link]
-
MG Chemicals. (2025, August 28). Safety Data Sheet: Isopropyl Alcohol: Electronics Cleaner. [Link]
-
Cole-Parmer. (2006, March 22). Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate, 97%. [Link]
-
3M. Cleaning Cloth Soaked with Isopropyl Alcohol. [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. keyorganics.net [keyorganics.net]
- 4. commerceweb.govsci.com [commerceweb.govsci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
